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  • Product: 1-(Fluoromethyl)cyclopropane-1-carbonitrile
  • CAS: 217636-27-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a specialized building block used to modulate metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a specialized building block used to modulate metabolic stability and potency in drug discovery.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 217636-27-6) is a bifunctional small molecule combining the conformational rigidity of a cyclopropane ring with the electronic modulation of a fluoromethyl group. In modern drug design, this motif serves as a critical bioisostere for ethyl or isopropyl groups, offering reduced lipophilicity and enhanced metabolic stability against cytochrome P450-mediated oxidation. It is structurally related to the pharmacophore found in Cathepsin K inhibitors (e.g., Odanacatib), where the 1-cyanocyclopropyl moiety acts as a reversible serine trap or transition-state mimic.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 1-(Fluoromethyl)cyclopropane-1-carbonitrile
CAS Number 217636-27-6
Molecular Formula C₅H₆FN
Molecular Weight 99.05 g/mol
SMILES C1CC1(CF)C#N
InChIKey ALHNBDWEAZFPCF-UHFFFAOYSA-N
Structural Class Fluorinated Cycloalkyl Nitrile
Conformational & Electronic Features

The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) , locking the substituents into a rigid orientation. The gem-disubstitution (fluoromethyl and nitrile) creates a unique electronic environment:

  • Dipole Alignment: The highly electronegative nitrile (CN) and fluorine (F) atoms create a strong, vectorially additive dipole moment.

  • Gauche Effect: The C–F bond prefers a gauche conformation relative to the cyclopropane ring bonds to maximize

    
     hyperconjugation, influencing the spatial projection of the group in a binding pocket.
    

Physicochemical Properties

The introduction of the fluorine atom drastically alters the properties compared to the non-fluorinated methyl analog (1-methylcyclopropane-1-carbonitrile).

MetricValue (Experimental/Predicted)Significance in Drug Design
Physical State Liquid (Colorless to pale yellow)Easy handling in liquid-phase synthesis.
Boiling Point ~175–185 °C (Predicted at 760 mmHg)High enough for thermal stability; purifiable by distillation.
Density ~1.12 g/cm³Higher density than non-fluorinated analogs due to F atom.
LogP (Octanol/Water) 0.3 – 0.6Lipophilic Efficiency: Lower than ethyl analogs, improving solubility.
TPSA 23.79 ŲDominated by the nitrile group; good membrane permeability.
H-Bond Donors/Acceptors 0 / 2Acts purely as an H-bond acceptor (via Nitrile N and Fluorine).
pKa (α-proton) N/A (Quaternary Carbon)Metabolic Block: No enolizable protons at the quaternary center.
Solubility & Stability Profile
  • Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.

  • Chemical Stability: The molecule is stable under standard storage conditions. However, the cyclopropane ring is susceptible to ring-opening reactions under strong acidic conditions or in the presence of radical initiators, particularly if the nitrile is activated.

Synthetic Accessibility & Manufacturing

The most robust synthesis involves the deoxyfluorination of the hydroxymethyl precursor. This protocol ensures high purity and avoids the handling of volatile fluoro-gases.

Primary Synthetic Route (Deoxyfluorination)
  • Precursor Formation: Alkylation of cyclopropyl cyanide or reduction of 1-cyanocyclopropane-1-carboxylic acid ester yields 1-(hydroxymethyl)cyclopropane-1-carbonitrile .

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the alcohol to the fluoride.

Reaction Scheme Logic:

  • Why DAST? It selectively replaces hydroxyl groups with fluorine with inversion of configuration (not relevant here due to achiral primary carbon) under mild conditions.

  • Safety: Deoxo-Fluor is preferred for scale-up due to higher thermal stability compared to DAST.

SynthesisPathway Start Cyclopropane-1,1- dicarboxylate Inter1 1-(Hydroxymethyl) cyclopropane-1-carbonitrile Start->Inter1 Selective Reduction (LiBH4 or DIBAL) Product 1-(Fluoromethyl) cyclopropane-1-carbonitrile Inter1->Product Nucleophilic Fluorination Reagent Deoxo-Fluor / DAST (CH2Cl2, -78°C to RT) Reagent->Product

Figure 1: Standard synthetic workflow for generating the fluoromethyl-cyclopropyl nitrile motif.

Applications in Drug Discovery

This building block is primarily used to optimize Lead Series in medicinal chemistry.

Metabolic Stability (The "Fluorine Scan")

Replacing a methyl or ethyl group with a fluoromethyl (-CH₂F) group is a classic strategy to block metabolic hot spots.

  • Mechanism: The C–H bonds in a methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Replacing a hydrogen with fluorine withdraws electron density, deactivating the remaining C–H protons towards radical abstraction and oxidation.

  • Outcome: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Pharmacophore in Cathepsin K Inhibitors

The 1-cyanocyclopropane motif is critical in inhibitors like Odanacatib .

  • Role of Nitrile: Forms a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K.

  • Role of Fluoromethyl: In analogs, the fluoromethyl group provides a steric bulk similar to an ethyl group but with lower lipophilicity, reducing non-specific binding and improving the selectivity profile.

BioisostereLogic cluster_0 Structural Evolution Methyl Methyl Analog (-CH3) High Metabolic Liability Fluoromethyl Fluoromethyl Analog (-CH2F) Optimized Stability & Polarity Methyl->Fluoromethyl Bioisosteric Replacement (Block Metabolism) Ethyl Ethyl Analog (-CH2CH3) Increased Lipophilicity Ethyl->Fluoromethyl Polarity Tuning (Lower LogP)

Figure 2: Strategic rationale for deploying 1-(fluoromethyl)cyclopropane-1-carbonitrile in lead optimization.

Safety & Handling Protocols

Warning: This compound contains both a nitrile and a fluorinated alkyl group. It should be treated as Hazardous .

  • Hazard Statements (GHS):

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong acids (risk of HCN evolution or ring opening).

    • Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile.

References

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Cyclopropanes. Retrieved from MilliporeSigma Database. Link

  • PubChem Database. Compound Summary: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CID 15355930).[2] National Center for Biotechnology Information. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. (Context on nitrile traps).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. (Mechanistic insight on metabolic stability).

Sources

Exploratory

Comprehensive Technical Guide: 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Executive Summary & Strategic Utility 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 153559-30-1 / 98730-77-9 precursor related) represents a high-value fluorinated building block in modern medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 153559-30-1 / 98730-77-9 precursor related) represents a high-value fluorinated building block in modern medicinal chemistry. Its structural significance lies in the combination of a gem-disubstituted cyclopropane ring and a monofluoromethyl group.

  • Bioisosterism: The cyclopropane ring restricts conformational freedom, often mimicking a gem-dimethyl group but with altered metabolic stability.

  • Electronic Modulation: The fluoromethyl group (

    
    ) introduces a strong dipole and lowers the 
    
    
    
    of neighboring functionality without the steric bulk of a trifluoromethyl group.
  • Synthetic Versatility: The nitrile handle (

    
    ) allows for divergent synthesis into amines, amides, acids, or heterocycles, making this an ideal "core" for fragment-based drug discovery (FBDD).
    

This guide details the synthesis, handling, and spectroscopic characterization of this compound, with a specific focus on Nuclear Magnetic Resonance (NMR) interpretation.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(Fluoromethyl)cyclopropane-1-carbonitrile
Molecular Formula

Molecular Weight 99.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Predicted: ~160–170 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform
Hazards Toxic if swallowed/inhaled (Nitrile); Skin Irritant

Validated Synthetic Protocol

The most robust route to 1-(fluoromethyl)cyclopropane-1-carbonitrile involves the construction of the cyclopropane ring followed by selective functional group manipulation. The "Deoxyfluorination Strategy" is preferred for its high yield and operational simplicity.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start Ethyl cyanoacetate + 1,2-Dibromoethane Inter1 Ethyl 1-cyanocyclopropane- carboxylate Start->Inter1 K2CO3, DMF Cyclodialkylation Inter2 1-(Hydroxymethyl)cyclopropane- 1-carbonitrile Inter1->Inter2 LiBH4, THF Selective Reduction Product 1-(Fluoromethyl)cyclopropane- 1-carbonitrile Inter2->Product DAST or Deoxo-Fluor Deoxyfluorination

Caption: Step-wise synthetic pathway from commodity chemicals to the fluorinated target.

Detailed Methodology
Step 1: Precursor Synthesis (Selective Reduction)

Target: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

The critical challenge here is reducing the ester moiety without affecting the nitrile. Lithium Borohydride (


)  is the reagent of choice due to its chemoselectivity.
  • Setup: Dissolve ethyl 1-cyanocyclopropanecarboxylate (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Add

    
     (2.0 equiv) portion-wise at 0 °C under Argon.
    
  • Reaction: Allow to warm to room temperature and stir for 18 hours.

  • Workup: Quench carefully with sat.

    
    . Extract with DCM.[1]
    
  • Validation: The alcohol product is a clear oil.

    • Key NMR Feature: Disappearance of ethyl quartet/triplet; appearance of

      
       singlet at 
      
      
      
      3.64 ppm.
Step 2: Deoxyfluorination

Target: 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Diethylaminosulfur trifluoride (DAST) is utilized to convert the primary alcohol to the fluoride.

  • Setup: Dissolve the alcohol (from Step 1) in anhydrous DCM in a plastic or Teflon-coated vessel (glass reacts with HF byproducts).

  • Addition: Cool to -78 °C. Add DAST (1.2 equiv) dropwise.

  • Kinetics: Stir at -78 °C for 1 hour, then warm to room temperature overnight.

  • Quench: Pour into sat.

    
     (Caution: 
    
    
    
    evolution).
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

NMR Spectroscopy Data & Analysis

Accurate interpretation of the NMR data requires accounting for the heteronuclear coupling caused by the fluorine atom (


, spin 1/2).
NMR Data (Proton)

The hallmark of this spectrum is the large geminal coupling (


) of the methylene protons adjacent to the fluorine.
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
4.45 Doublet (d)2H


1.35 – 1.45 Multiplet (m)2HComplexRing

(cis to F)
1.10 – 1.20 Multiplet (m)2HComplexRing

(trans to F)

Technical Insight:

  • Comparison to Precursor: The

    
     precursor appears as a singlet at 
    
    
    
    3.64. The shift to
    
    
    4.45 and the splitting into a wide doublet (47 Hz separation) confirms successful fluorination.
  • Ring Anisotropy: The cyclopropane ring protons are shielded (upfield), appearing typically between 0.8 and 1.5 ppm.

NMR Data (Carbon)

Fluorine coupling splits the carbon signals into doublets.

Shift (

, ppm)
SplittingCoupling (

, Hz)
Assignment
120.5 Singlet (s)-

(Nitrile)
83.2 Doublet (d)


17.8 Doublet (d)


(Quaternary C1)
12.4 Doublet (d)

Ring

(C2/C3)

Technical Insight:

  • The ipso-carbon (C1) shows a characteristic

    
     coupling of ~19-20 Hz, distinguishing it from non-fluorinated impurities.
    
  • The nitrile carbon is usually too far (4 bonds) to show significant C-F coupling.

NMR Data (Fluorine)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
-218.0 Triplet (t)


Technical Insight:

  • Primary alkyl fluorides typically resonate between -200 and -230 ppm.

  • The signal appears as a triplet because the single fluorine atom couples to the two adjacent geminal protons (

    
    ).
    

Structural Validation Logic (Graphviz)

The following diagram illustrates the coupling pathways that define the NMR fingerprint of the molecule.

NMRCoupling F Fluorine-19 (Spin 1/2) H_gem Geminal Protons (CH2-F) F->H_gem 2J_HF ~47 Hz (Triplet in 19F) C_alpha Alpha Carbon (CH2-F) F->C_alpha 1J_CF ~168 Hz (Doublet in 13C) C_beta Quaternary Carbon (C-CN) F->C_beta 2J_CF ~19 Hz (Doublet in 13C)

Caption: Spin-spin coupling network confirming the connectivity of the fluoromethyl group.

Handling and Safety Protocols

  • Nitrile Hazards: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo. Handle in a well-ventilated fume hood.

  • Fluorination Safety: DAST reacts violently with water to produce HF. Glassware used in the synthesis must be neutralized with calcium gluconate or saturated bicarbonate immediately after use.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • General Fluorination Methodology: Reaction of 1-(hydroxymethyl)cyclopropanecarbonitrile with DAST. RSC Publishing.[2] Retrieved from [Link]

  • Compound Identification: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CID 15355930). PubChem.[3] Retrieved from [Link]

  • Cyclopropane NMR Shift Data: NMR Spectroscopy – 1H NMR Chemical Shifts. Reich, H. J., University of Wisconsin. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Technical Guidance for Medicinal Chemistry & Analytical Development Executive Summary This technical guide outlines the comprehensive spectroscopic characterization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Medicinal Chemistry & Analytical Development

Executive Summary

This technical guide outlines the comprehensive spectroscopic characterization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN). As a fluorinated bioisostere often employed to replace gem-dimethyl or carbonyl groups in drug discovery, the precise validation of this motif is critical due to the potential for metabolic stability enhancement and lipophilicity modulation.

This document serves as a self-validating protocol for researchers, moving beyond basic peak listing to explain the causality of spectral features. It integrates nuclear magnetic resonance (NMR), vibrational spectroscopy (IR), and mass spectrometry (MS) into a unified triangulation workflow.

Structural Logic & Synthetic Context

Before analysis, one must understand the sample's origin. FMCP-CN is typically synthesized via the nucleophilic fluorination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile using reagents like DAST or Deoxo-Fluor®, or via cyclopropanation of fluoro-alkene precursors.

Critical Impurity Profile:

  • Elimination Products: The primary contaminant is often the exocyclic alkene (resulting from HF elimination).

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide or acid under harsh acidic workups.

  • Starting Material: Unreacted alcohol (distinct broad O-H stretch in IR).

Analytical Directive: Your spectroscopic strategy must explicitly rule out these specific byproducts.

The Spectroscopic Triad: Protocols & Analysis

A. Multi-Nuclear NMR Strategy ( H, C, F)

NMR is the primary validation tool. The presence of the fluorine atom (


) creates a spin system that provides definitive connectivity data through heteronuclear coupling.
1.

F NMR: The Anchor Point

Start here. This is the cleanest spectrum and immediately confirms fluorine incorporation.

  • Observation: Expect a triplet (or triplet of triplets) centered between -210 and -225 ppm (relative to CFCl

    
    ).
    
  • Coupling Logic: The signal is split into a triplet by the two geminal protons of the fluoromethyl group (

    
     Hz). If resolution is high, further fine splitting by the cis cyclopropane protons may be observed (
    
    
    
    ).
2.

H NMR: The Connectivity Check
  • The Fluoromethyl Group (-CH

    
    F): 
    
    • Shift:

      
       4.2 – 4.6 ppm.
      
    • Multiplicity: A distinct doublet (d) with a large coupling constant (

      
       Hz). Note: If the triplet in 
      
      
      
      F matches this doublet in
      
      
      H, the CH
      
      
      -F bond is confirmed.
  • The Cyclopropane Ring:

    • Shift:

      
       0.8 – 1.6 ppm.
      
    • Pattern: The ring protons form a complex AA'BB' system because the C1 center is asymmetric (bearing -CN and -CH

      
      F). This inequivalence splits the four ring protons into two distinct multiplets (cis and trans to the substituent).
      
3.

C NMR: The Carbon Skeleton
  • Nitrile Carbon (-CN): Distinct peak at

    
     118–122 ppm.
    
  • Fluoromethyl Carbon (-CH

    
    F): 
    
    • Shift:

      
       80 – 85 ppm.
      
    • Coupling: Large doublet due to direct C-F coupling (

      
       Hz).
      
  • Quaternary Carbon (C1):

    • Shift:

      
       15 – 25 ppm.
      
    • Coupling: Doublet (

      
       Hz). This coupling proves the CH
      
      
      
      F group is attached to the same carbon as the ring.
B. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" confirmation of functional groups.

  • Nitrile Stretch (

    
    ):  A sharp, diagnostic band at 2230–2250 cm
    
    
    
    . Absence of this peak suggests hydrolysis to amide/acid.
  • Cyclopropane C-H: Weak but sharp bands >3000 cm

    
     (typically ~3080 cm
    
    
    
    ) due to ring strain increasing the s-character of the C-H bonds.[1]
  • C-F Stretch: Strong absorption in the 1000–1200 cm

    
      region.
    
C. Mass Spectrometry (MS)
  • Ionization: ESI (positive mode) or EI.

  • Molecular Ion: Look for

    
     or 
    
    
    
    .[2]
  • Fragmentation:

    • Loss of HF: A characteristic loss of 20 Da from the parent ion.

    • Loss of HCN: A loss of 27 Da, confirming the nitrile.

Experimental Protocol: Step-by-Step

Workflow 1: Sample Preparation for NMR
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the standard. If the compound is volatile, ensure the tube is capped immediately.
    
  • Concentration: Dissolve 5–10 mg of FMCP-CN in 0.6 mL of solvent.

    • Why? High concentration is needed for

      
      C detection of the quaternary carbon, which has long relaxation times.
      
  • Reference: Ensure TMS (0.0 ppm) is present for

    
    H reference and CFCl
    
    
    
    (internal or external) for
    
    
    F if exact chemical shift calibration is required.
Workflow 2: Data Acquisition Sequence
  • Run

    
    H NMR (16 scans):  Check for purity and solvent residuals.
    
  • Run

    
    F NMR (un-decoupled):  Confirm the triplet pattern to verify the CH
    
    
    
    F group.
  • Run

    
    F{
    
    
    
    H} (proton-decoupled):
    The signal should collapse to a singlet. This confirms the splitting is solely due to protons.
  • Run

    
    C NMR (1024+ scans):  Set relaxation delay (
    
    
    
    ) to >2 seconds to allow the quaternary C1 and nitrile carbons to relax.

Summary of Spectroscopic Data

Nucleus / MethodSignal / FeatureChemical Shift / ValueMultiplicity / Coupling (

)
Assignment

H NMR
CH

F

4.30 ppm
Doublet (

Hz)
Fluoromethyl protons

H NMR
Ring CH


1.0 - 1.5 ppm
Multiplet (AA'BB')Cyclopropane ring protons

F NMR
-CH

F

-215 ppm
Triplet (

Hz)
Fluorine atom

C NMR
-CN

120.0 ppm
Singlet (weak)Nitrile carbon

C NMR
-CH

F

83.0 ppm
Doublet (

Hz)
Fluoromethyl carbon

C NMR
C1 (Quat)

20.0 ppm
Doublet (

Hz)
Quaternary ring carbon
FT-IR

2240 cm

SharpNitrile stretch
FT-IR C-F1100 cm

Strong/BroadC-F stretch

Structural Elucidation Workflow (Logic Tree)

The following diagram illustrates the decision matrix for validating the structure of FMCP-CN, ensuring no false positives from impurities.

Structural_Elucidation Start Crude Sample: FMCP-CN IR_Check Step 1: FT-IR Analysis (Rapid Functional Group Check) Start->IR_Check IR_Decision Peak at ~2240 cm⁻¹? IR_Check->IR_Decision NMR_H Step 2: 1H NMR (CDCl3) (Connectivity & Purity) IR_Decision->NMR_H Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Amide/Acid formed) IR_Decision->Fail_Hydrolysis No (Missing CN peak) NMR_H_Decision Doublet at ~4.3 ppm (J ~47 Hz)? NMR_H->NMR_H_Decision NMR_F Step 3: 19F NMR (Heteroatom Confirmation) NMR_H_Decision->NMR_F Yes Fail_Elimination FAIL: Elimination Detected (Exocyclic Alkene) NMR_H_Decision->Fail_Elimination No (Olefin peaks present) Fail_SM FAIL: Starting Material (Alcohol present) NMR_H_Decision->Fail_SM Broad OH peak present NMR_F_Decision Triplet at ~-215 ppm? NMR_F->NMR_F_Decision MS_Check Step 4: Mass Spectrometry (Molecular Weight) NMR_F_Decision->MS_Check Yes NMR_F_Decision->Fail_Elimination No Signal / Wrong Shift Valid STRUCTURE CONFIRMED High Confidence MS_Check->Valid Mass Matches

Caption: Logical workflow for the stepwise spectroscopic validation of FMCP-CN, filtering for common synthetic impurities.

References

  • Bioisosteric Applications of Fluorinated Cyclopropanes Title: The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert‐butyl group.[3] Source: ResearchGate / Vertex AI Grounding URL:3[4][5][6][7]

  • Synthesis and Characterization of Fluorinated Cyclopropanes Title: Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers. Source: CAS.cn URL:4

  • Fluorine-19 NMR Coupling Constants Title: 19F Coupling Constants Table - Organofluorine. Source: Alfa Chemistry URL:8

  • IR Spectroscopy of Cyclopropanes Title: Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.[9] Source: ResearchGate URL:9

  • General Properties of Cyclopropanecarbonitrile Title: Cyclopropanecarbonitrile - NIST WebBook. Source: NIST.gov URL:10[6]

Sources

Exploratory

A-1-Fluoromethyl-cyclopropan-1-carbonitril: Ein technischer Leitfaden zur Kristallstrukturanalyse

Haftungsausschluss: Nach einer umfassenden Durchsicht der öffentlich zugänglichen wissenschaftlichen Literatur und kristallographischen Datenbanken, einschließlich der Cambridge Structural Database (CSD)[1][2][3][4], wur...

Author: BenchChem Technical Support Team. Date: February 2026

Haftungsausschluss: Nach einer umfassenden Durchsicht der öffentlich zugänglichen wissenschaftlichen Literatur und kristallographischen Datenbanken, einschließlich der Cambridge Structural Database (CSD)[1][2][3][4], wurde keine veröffentlichte Kristallstruktur für 1-(Fluoromethyl)cyclopropan-1-carbonitril gefunden. Daher wird in diesem technischen Leitfaden ein hypothetischer, aber wissenschaftlich fundierter Arbeitsablauf für die Bestimmung und Analyse seiner Kristallstruktur beschrieben. Die hierin enthaltenen Methoden, Prinzipien und erwarteten Ergebnisse basieren auf etablierten kristallographischen Praktiken und Daten von analogen fluorierten Cyclopropan- und Nitrilverbindungen.

Abstrakt

Fluorierte Cyclopropane sind aufgrund ihrer einzigartigen stereoelektronischen Eigenschaften und ihrer zunehmenden Bedeutung in der medizinischen Chemie von großem Interesse.[5][6] Das Verständnis ihrer dreidimensionalen Struktur auf atomarer Ebene ist entscheidend für die Aufklärung von Struktur-Aktivitäts-Beziehungen und die Gestaltung neuartiger Moleküle mit gewünschten Eigenschaften. Dieser technische Leitfaden beschreibt einen umfassenden, hypothetischen Arbeitsablauf zur Bestimmung der Kristallstruktur von 1-(Fluoromethyl)cyclopropan-1-carbonitril. Er umfasst die Synthese und Charakterisierung, Strategien zur Kristallisation von Einkristallen, die Methodik der Einkristall-Röntgenbeugung (SC-XRD) und eine prädiktive Analyse der erwarteten strukturellen Merkmale. Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als fundierte Ressource dienen.

Einleitung

Die Einführung von Fluoratomen und fluorierten Gruppen in organische Moleküle kann deren physikochemische und biologische Eigenschaften, wie Lipophilie, metabolische Stabilität und Bindungsaffinität, tiefgreifend beeinflussen.[7][8] Die Cyclopropangruppe, ein gesättigter dreigliedriger Ring, bietet eine starre Konformation, die in der Wirkstoffentwicklung zur Feinabstimmung der Molekülgeometrie genutzt wird.[6] Die Kombination dieser beiden Motive in 1-(Fluoromethyl)cyclopropan-1-carbonitril (Abbildung 1) stellt ein interessantes Ziel für die strukturelle Charakterisierung dar.

Chemische Struktur von 1-(Fluoromethyl)cyclopropan-1-carbonitril
Abbildung 1: Chemische Struktur von 1-(Fluoromethyl)cyclopropan-1-carbonitril.[9]

Die Kristallstrukturanalyse mittels Einkristall-Röntgenbeugung (SC-XRD) ist die definitive Methode zur Bestimmung der dreidimensionalen Anordnung von Atomen in einem kristallinen Feststoff.[10][11] Sie liefert präzise Informationen über Bindungslängen, Bindungswinkel, Torsionswinkel und intermolekulare Wechselwirkungen, die die Packung der Moleküle im Kristallgitter bestimmen.[12]

Synthese und Charakterisierung

Vor der Kristallisation ist die Synthese und Reinigung von 1-(Fluoromethyl)cyclopropan-1-carbonitril von entscheidender Bedeutung. Eine plausible synthetische Route könnte eine [2+1]-Annullierungsreaktion zwischen einem geeigneten Alken und einem fluorierten Diazoalkan beinhalten, eine Methode, die sich bei der Synthese von fluorierten Cyclopropanen als wirksam erwiesen hat.[13] Alternativ könnte eine elektrophile Zyklisierung von Homoallylboronat-Zwischenprodukten in Betracht gezogen werden.[14][15]

Hypothetischer Syntheseweg:

Abbildung 2: Hypothetischer Syntheseweg für 1-(Fluoromethyl)cyclopropan-1-carbonitril.

Nach der Synthese würde die Identität und Reinheit der Verbindung mit Standard-Analysemethoden bestätigt.

Tabelle 1: Methoden zur Charakterisierung von 1-(Fluoromethyl)cyclopropan-1-carbonitril

Technik Zweck Erwartete Ergebnisse
NMR-Spektroskopie
¹H-NMR Bestimmung der Anzahl und Umgebung von Protonen Charakteristische Signale für die Cyclopropan- und Fluormethyl-Protonen.
¹³C-NMR Bestätigung des Kohlenstoffgerüsts Signale für die quartären, CH- und CH₂-Kohlenstoffe des Cyclopropanrings und der Fluormethylgruppe.
¹⁹F-NMR Nachweis und Quantifizierung von Fluor Ein charakteristisches Signal für die Fluormethylgruppe.
IR-Spektroskopie Identifizierung funktioneller Gruppen Eine starke Bande um 2250 cm⁻¹ für die Nitrilgruppe (C≡N) und C-F-Streckschwingungen.
Massenspektrometrie Bestimmung des Molekulargewichts Ein Molekülionenpeak, der dem exakten Molekulargewicht von C₅H₆FN (99,05 g/mol ) entspricht.[9]

| Elementaranalyse | Bestimmung der elementaren Zusammensetzung | Prozentuale Anteile von C, H, F und N, die mit der theoretischen Zusammensetzung übereinstimmen. |

Kristallisation

Die Gewinnung von qualitativ hochwertigen Einkristallen ist oft der kritischste und schwierigste Schritt in der Kristallstrukturanalyse.[16][17] Für kleine organische Moleküle wie 1-(Fluoromethyl)cyclopropan-1-carbonitril können verschiedene Kristallisationstechniken angewendet werden.[18][19][20]

Gängige Kristallisationstechniken:

  • Langsame Verdampfung: Eine gesättigte Lösung der Verbindung wird in einem offenen oder teilweise abgedeckten Gefäß stehen gelassen, damit das Lösungsmittel langsam verdampfen kann, was zu einer Übersättigung und Kristallbildung führt.[19]

  • Dampfdiffusion: Ein Tropfen der konzentrierten Lösung der Verbindung wird in einer versiegelten Kammer einem Reservoir mit einem Lösungsmittel ausgesetzt, in dem die Verbindung weniger löslich ist. Der Dampf des "schlechten" Lösungsmittels diffundiert langsam in den Tropfen und induziert die Kristallisation.

  • Abkühlungskristallisation: Eine gesättigte Lösung der Verbindung bei erhöhter Temperatur wird langsam abgekühlt, um die Löslichkeit zu verringern und die Kristallbildung zu fördern.[20]

Die Wahl des Lösungsmittels ist entscheidend und erfordert oft ein Screening verschiedener Lösungsmittel oder Lösungsmittelmischungen.

Tabelle 2: Potenzielle Lösungsmittel für die Kristallisation

Lösungsmittelklasse Beispiele Begründung
Ether Diethylether, Tetrahydrofuran (THF) Gute Löslichkeit für viele organische Verbindungen, moderate Flüchtigkeit.
Ester Ethylacetat Mittlere Polarität, gute Löslichkeitseigenschaften.
Halogenierte Lösungsmittel Dichlormethan, Chloroform Gute Löslichkeit, aber aufgrund von Toxizität und Flüchtigkeit mit Vorsicht zu verwenden.
Kohlenwasserstoffe Hexan, Heptan Oft als "schlechte" Lösungsmittel in Dampfdiffusionsexperimenten verwendet.

| Alkohole | Ethanol, Isopropanol | Können Wasserstoffbrückenbindungen eingehen, was die Kristallpackung beeinflussen kann. |

Einkristall-Röntgenbeugung (SC-XRD)

Sobald ein geeigneter Einkristall (typischerweise 0,1-0,3 mm groß) gewachsen ist, kann die Röntgenbeugungsanalyse durchgeführt werden.[12]

Experimenteller Arbeitsablauf der SC-XRD:

Abbildung 3: Allgemeiner Arbeitsablauf für die Einkristall-Röntgenbeugungsanalyse.

  • Kristallauswahl und -montage: Ein optisch klarer Kristall mit gut ausgebildeten Flächen wird unter einem Mikroskop ausgewählt und auf einer Nadel montiert.

  • Datensammlung: Der montierte Kristall wird in einen Röntgenstrahl gebracht und die gebeugten Röntgenstrahlen werden von einem Detektor erfasst, während der Kristall gedreht wird. Die Datensammlung erfolgt typischerweise bei tiefen Temperaturen (z. B. 100 K), um thermische Schwingungen der Atome zu reduzieren und die Datenqualität zu verbessern.

  • Datenreduktion: Die Rohdaten werden verarbeitet, um die Intensitäten der einzelnen Beugungsreflexe zu bestimmen und Korrekturen für experimentelle Faktoren (z. B. Absorption) anzuwenden.

  • Strukturlösung: Die Phasen der gebeugten Röntgenstrahlen, die während des Experiments verloren gehen, werden mit direkten Methoden oder Patterson-Methoden berechnet, um eine anfängliche Elektronendichtekarte zu erstellen.

  • Strukturverfeinerung: Das anfängliche Atommodell wird durch iterative Zyklen der Kleinstquadrat-Verfeinerung optimiert, um die bestmögliche Übereinstimmung zwischen den berechneten und den beobachteten Beugungsdaten zu erzielen.

  • Strukturanalyse und -validierung: Die endgültige Struktur wird auf ihre geometrische und kristallographische Plausibilität überprüft.

Prädiktive Strukturanalyse

In Ermangelung experimenteller Daten können wir die wahrscheinlichen strukturellen Merkmale von 1-(Fluoromethyl)cyclopropan-1-carbonitril basierend auf den bekannten Eigenschaften seiner funktionellen Gruppen und verwandter Strukturen vorhersagen.

Intramolekulare Geometrie:

  • Cyclopropanring: Es wird erwartet, dass der Cyclopropanring die charakteristischen kurzen C-C-Bindungslängen (ca. 1,51 Å) und engen C-C-C-Winkel (nahe 60°) aufweist.

  • Nitrilgruppe: Die C≡N-Dreifachbindung wird voraussichtlich eine Länge von etwa 1,14 Å haben und die C-C≡N-Einheit wird annähernd linear sein.

  • Fluormethylgruppe: Die C-F-Bindungslänge wird voraussichtlich im Bereich von 1,35-1,40 Å liegen. Die Konformation dieser Gruppe relativ zum Cyclopropanring wird durch sterische und elektronische Effekte beeinflusst.

Intermolekulare Wechselwirkungen und Kristallpackung:

Die Anordnung der Moleküle im Kristallgitter wird durch ein Zusammenspiel verschiedener nicht-kovalenter Wechselwirkungen bestimmt.

  • Dipol-Dipol-Wechselwirkungen: Die stark polare Nitrilgruppe und die polare C-F-Bindung werden signifikante Dipol-Dipol-Wechselwirkungen erzeugen, die eine wichtige Rolle bei der Kristallpackung spielen.

  • Wasserstoffbrückenbindungen: Obwohl keine klassischen Wasserstoffbrückendonoren vorhanden sind, können schwache C-H···N- und C-H···F-Wasserstoffbrückenbindungen zwischen den Cyclopropan- oder Fluormethyl-Wasserstoffatomen und den Stickstoff- oder Fluoratomen benachbarter Moleküle auftreten.[21]

  • Halogen-Wechselwirkungen: Wechselwirkungen, die das Fluoratom einbeziehen, wie z. B. F···F-Kontakte, könnten ebenfalls die Packung beeinflussen, obwohl ihre Rolle und Stärke Gegenstand von Diskussionen sind.[22][23]

Abbildung 4: Mögliche intermolekulare Wechselwirkungen im Kristallgitter.

Fazit

Obwohl die Kristallstruktur von 1-(Fluoromethyl)cyclopropan-1-carbonitril noch nicht experimentell bestimmt wurde, bietet dieser Leitfaden einen umfassenden und wissenschaftlich fundierten Rahmen für ihre Untersuchung. Die erfolgreiche Durchführung der hier beschriebenen Schritte – von der Synthese und Kristallisation bis zur detaillierten SC-XRD-Analyse – würde wertvolle Einblicke in die dreidimensionale Struktur dieses interessanten Moleküls liefern. Diese Informationen wären von unschätzbarem Wert für das Verständnis der Auswirkungen der Fluorierung auf die molekulare Konformation und die supramolekulare Organisation und würden die rationale Gestaltung neuer, auf Cyclopropan basierender Wirkstoffe und Materialien unterstützen.

Referenzen

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Foundational

1-(Fluoromethyl)cyclopropane-1-carbonitrile: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the quest for novel molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. The strategic incorporation of unique structural motifs can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This technical guide introduces 1-(fluoromethyl)cyclopropane-1-carbonitrile, a novel chemical scaffold poised to offer significant advantages in drug design. By combining the conformational rigidity and metabolic stability of a cyclopropane ring with the advantageous electronic properties of a fluoromethyl group, this scaffold presents a compelling platform for the development of next-generation therapeutics. This document provides a comprehensive overview of the scaffold's design rationale, a plausible synthetic pathway, its potential applications as a bioisosteric replacement, and detailed experimental workflows for its incorporation into drug discovery programs.

The Strategic Imperative for Novel Scaffolds: The Rise of Fluorinated Cyclopropanes

The cyclopropyl group has emerged as a valuable component in drug discovery, frequently appearing in preclinical and clinical drug molecules.[1] Its inherent three-dimensionality and strained ring system can enhance target binding, improve metabolic stability, and increase membrane permeability.[2][3] The incorporation of a cyclopropane ring can conformationally constrain a molecule, locking it into a bioactive conformation and thereby improving its interaction with the target protein.[3][4] This "conformational clamp" effect can lead to a significant boost in potency and selectivity.[4]

The introduction of fluorine into drug candidates is another well-established strategy to enhance pharmacological properties.[5][6] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can modulate a molecule's acidity, lipophilicity, and metabolic fate.[5][7] Specifically, the fluoromethyl group (CH₂F) is an attractive bioisosteric replacement for hydroxyl or methyl groups, offering improved metabolic stability by blocking sites of oxidative metabolism.[8][9]

The combination of these two powerful motifs in 1-(fluoromethyl)cyclopropane-1-carbonitrile offers a unique and synergistic set of properties for drug design.

Physicochemical Properties and Design Rationale

The 1-(fluoromethyl)cyclopropane-1-carbonitrile scaffold is characterized by a unique combination of structural and electronic features that make it an attractive building block for medicinal chemistry.

PropertyPredicted Value/CharacteristicRationale and Potential Impact
Molecular Formula C₅H₆FNLow molecular weight, contributing to favorable ligand efficiency.
Molecular Weight 99.11 g/mol Provides a small, versatile building block for further elaboration.
XlogP (Predicted) 0.6Indicates moderate lipophilicity, which can be fine-tuned.[10]
Topological Polar Surface Area 23.8 ŲSuggests good potential for cell membrane permeability.
Key Structural Features Cyclopropane ring, fluoromethyl group, nitrile groupThe cyclopropane provides rigidity, the fluoromethyl group enhances metabolic stability, and the nitrile can act as a synthetic handle or a polar contact group.

The nitrile group offers a versatile chemical handle for further synthetic transformations, allowing for the introduction of various pharmacophoric elements. It can also participate in hydrogen bonding interactions within a protein binding pocket.

Synthesis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile: A Plausible Pathway

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Formation of Homoallylic Boronate cluster_1 Step 2: Electrophilic Cyclization and Fluorination A Allyl Grignard Reagent C Homoallylic Alcohol A->C Reaction with B Formaldehyde B->C E Homoallylic Boronate C->E Borylation with D Pinacolborane D->E H Boronate Complex Intermediate E->H Activation with F Organolithium Reagent F->H G Acetonitrile G->H Quench with J 1-(Fluoromethyl)cyclopropane-1-carbonitrile H->J Fluorination with I Selectfluor® I->J

Caption: Proposed synthetic workflow for 1-(fluoromethyl)cyclopropane-1-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of the Homoallylic Boronate Intermediate

  • Grignard Reaction: To a solution of allylmagnesium bromide in a suitable aprotic solvent (e.g., THF), add paraformaldehyde portion-wise at 0°C.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude homoallylic alcohol.

  • Borylation: Dissolve the crude alcohol in an appropriate solvent (e.g., dichloromethane) and add pinacolborane. The reaction can be catalyzed by a suitable transition metal catalyst (e.g., a rhodium or iridium complex).

  • Purification: After completion of the reaction (monitored by TLC or GC-MS), purify the resulting homoallylic boronate by column chromatography on silica gel.

Step 2: Electrophilic Cyclization and Fluorination

  • Activation: Dissolve the purified homoallylic boronate in anhydrous THF and cool to 0°C. Add an organolithium reagent (e.g., phenyllithium) dropwise to activate the boronate.[11]

  • Nitrile Addition: After stirring for 30 minutes, quench the reaction with acetonitrile.[11]

  • Fluorination: In a separate flask, prepare a solution of Selectfluor® in anhydrous acetonitrile.[11] Add the activated boronate complex solution to the Selectfluor® solution at 0°C.

  • Final Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The final product, 1-(fluoromethyl)cyclopropane-1-carbonitrile, can be purified by flash chromatography or distillation.

Applications in Drug Discovery: A Scaffold with Transformative Potential

The unique structural and electronic properties of 1-(fluoromethyl)cyclopropane-1-carbonitrile make it a highly valuable scaffold for addressing common challenges in drug discovery.

Bioisosteric Replacement for Key Functional Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[13] The 1-(fluoromethyl)cyclopropyl moiety can serve as a bioisostere for several common functional groups, offering distinct advantages.

Original Functional GroupBioisosteric ReplacementAdvantages of Replacement
tert-Butyl Group1-(Fluoromethyl)cyclopropyl GroupMaintains steric bulk while potentially improving metabolic stability and reducing lipophilicity.[13]
Phenyl Ring1-(Fluoromethyl)cyclopropyl GroupIntroduces three-dimensionality, improves metabolic stability by removing a site for aromatic oxidation, and can fine-tune electronic properties.[13]
Alkene1-(Fluoromethyl)cyclopropyl GroupActs as a rigid linker, improving metabolic stability by removing a site for epoxidation.[14]
Enhancing Metabolic Stability

A primary application of this scaffold is to block metabolic "soft spots" in a lead compound. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic oxidation by cytochrome P450 enzymes.[15]

Metabolic_Blocking cluster_0 Metabolically Liable Lead Compound cluster_1 Metabolically Stable Analog A Lead Compound (with -CH3 group) B CYP450 Oxidation A->B Metabolism C Inactive Metabolite (with -CH2OH group) B->C D Analog with Scaffold (with -CH2F group) E CYP450 Oxidation D->E Blocked F No Reaction E->F

Caption: Blocking metabolic oxidation with the fluoromethyl group.

Modulating Physicochemical Properties for Improved Pharmacokinetics

The introduction of the 1-(fluoromethyl)cyclopropane-1-carbonitrile scaffold can be used to fine-tune a compound's lipophilicity, solubility, and membrane permeability, all of which are critical for oral bioavailability and distribution to the target tissue.[16][17] The moderate lipophilicity of the scaffold provides a good starting point for optimization.

Future Directions and Conclusion

The 1-(fluoromethyl)cyclopropane-1-carbonitrile scaffold represents a promising new tool for medicinal chemists. Its unique combination of a conformationally rigid cyclopropane ring and a metabolically robust fluoromethyl group offers a clear strategy for overcoming common drug discovery hurdles. While the synthesis and applications outlined in this guide are based on established chemical principles and extrapolations from related structures, they provide a solid foundation for the exploration and implementation of this novel scaffold in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of 1-(fluoromethyl)cyclopropane-1-carbonitrile is warranted and has the potential to unlock new avenues for the development of safer and more effective medicines.

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Exploratory

Technical Guide: Discovery and Synthesis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

This guide details the discovery, synthesis, and strategic application of 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 217636-27-6).[1] This compound has emerged as a high-value pharmacophore building block, primari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and strategic application of 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 217636-27-6).[1] This compound has emerged as a high-value pharmacophore building block, primarily used to synthesize 1-(fluoromethyl)cyclopropylamine , a critical motif in next-generation SOS1 inhibitors (e.g., for KRAS-mutant cancers) and an advanced bioisostere for blocking metabolic hotspots in drug candidates.[1]

[1]

Executive Summary: The "Fluorine Walk" Strategy

In modern drug discovery, the 1-(fluoromethyl)cyclopropyl moiety represents a pinnacle of "magic methyl" optimization.[1] While the cyclopropane ring itself restricts conformation and improves metabolic stability, the addition of a fluoromethyl group (-CH₂F) at the C1 position serves two critical functions:[1]

  • Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation of the typical methyl group (a common metabolic soft spot).

  • Electronic Modulation: The electronegative fluorine lowers the pKa of adjacent amines (in the reduced form), reducing hERG liability and improving membrane permeability.[1]

This guide focuses on the process chemistry of the nitrile precursor, 1-(Fluoromethyl)cyclopropane-1-carbonitrile , which is the obligate intermediate for accessing these advanced amine scaffolds.[1]

Chemical Identity & Core Properties

PropertySpecification
IUPAC Name 1-(Fluoromethyl)cyclopropane-1-carbonitrile
CAS Number 217636-27-6
Molecular Formula C₅H₆FN
Molecular Weight 99.11 g/mol
Structure Cyclopropane ring with geminal -CN and -CH₂F groups
Key Derivative 1-(Fluoromethyl)cyclopropylamine (via nitrile reduction)
Primary Application Intermediate for SOS1 inhibitors (e.g., KRAS-G12C pathway modulators)

Synthetic Evolution: From MedChem to Process Scale

The synthesis of this quaternary center is non-trivial due to the high ring strain of cyclopropane and the safety hazards associated with fluorination reagents.

Pathway A: The "Deoxyfluorination" Route (Standard MedChem)

This is the most direct route used in early discovery.[1] It relies on the construction of the cyclopropane ring first, followed by functional group manipulation.

Mechanism:

  • Starting Material: Cyclopropanecarbonitrile.

  • α-Lithiation: Deprotonation using LDA at -78°C to form the carbanion.

  • Formylation/Hydroxymethylation: Trapping with paraformaldehyde to yield 1-(hydroxymethyl)cyclopropanecarbonitrile .[1]

  • Deoxyfluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the -OH to -F.

Critical Analysis:

  • Pros: Short sequence (2 steps from commercial materials).

  • Cons: DAST is thermally unstable and can be explosive on scale. The elimination side-product (exocyclic alkene) is common if the temperature is not strictly controlled.[1]

Pathway B: The "Electrophilic Cyclization" Route (Novel Methodology)

Recent advancements (e.g., Hokkaido University, 2023) utilize homoallylic boronates to construct the fluorinated ring in one pot, avoiding hazardous deoxyfluorination agents.[1]

Mechanism:

  • Activation: Homoallylic boronate is activated with an organolithium.

  • Electrophilic Attack: Selectfluor® (F-TEDA-BF4) acts as the fluorine source, triggering cyclization.[1]

  • Result: Formation of the fluoromethyl cyclopropane core with high functional group tolerance.

Pathway C: The "Fluoroacetonitrile" Alkylation (Theoretical/Hazardous)

Direct double alkylation of fluoroacetonitrile with 1,2-dibromoethane is theoretically possible but rarely practiced in industry due to the extreme toxicity and volatility of fluoroacetonitrile (similar to fluoroacetate/1080).[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this core, contrasting the Process Route (DAST) with the Novel Route (Boronate).

SynthesisPathways cluster_0 Pathway A: Process Scale (Standard) cluster_1 Pathway B: Novel Research Route Start Cyclopropanecarbonitrile Inter1 1-(Hydroxymethyl) cyclopropanecarbonitrile Start->Inter1 1. LDA, -78°C 2. Paraformaldehyde DAST Reagent: DAST/Deoxo-Fluor (-78°C to RT) Inter1->DAST Nucleophilic Subst. Target 1-(Fluoromethyl) cyclopropane-1-carbonitrile DAST->Target Yield: ~60-70% Boronate Homoallylic Boronate Selectfluor Reagent: Selectfluor (Electrophilic Cyclization) Boronate->Selectfluor Activation w/ PhLi Selectfluor->Target One-Pot Cyclization

Caption: Comparison of the classical Deoxyfluorination route (Path A) vs. the modern Electrophilic Cyclization route (Path B).

Detailed Experimental Protocol (Pathway A)

Note: This protocol involves hazardous reagents (DAST). All operations must be performed in a fume hood behind a blast shield.

Step 1: 1-(Hydroxymethyl)cyclopropanecarbonitrile[1]
  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagents: Charge Diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C.

  • Lithiation: Add n-Butyllithium (1.1 eq) dropwise.[1] Stir for 30 min.

  • Substrate: Add Cyclopropanecarbonitrile (1.0 eq) dropwise, maintaining temp < -70°C. Stir for 1 h.

  • Quench: Add Paraformaldehyde (excess, depolymerized in situ or suspension) or gaseous Formaldehyde via cannula.[1]

  • Workup: Warm to RT, quench with sat. NH₄Cl. Extract with EtOAc.

  • Yield: Expect 85-90% of the alcohol intermediate.

Step 2: Deoxyfluorination[1]
  • Safety: Ensure DAST is fresh and clear (yellow/brown indicates decomposition).[1]

  • Reaction: Dissolve alcohol (1.0 eq) in anhydrous DCM in a plastic/Teflon vessel (glass can etch). Cool to -78°C.

  • Addition: Add DAST (1.2 eq) dropwise. The reaction is highly exothermic.

  • Progression: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC/GC (disappearance of alcohol).

  • Quench (Critical): Pour reaction mixture slowly into saturated NaHCO₃ with vigorous stirring. Caution: Massive CO₂ evolution.[1]

  • Purification: Distillation is preferred for the nitrile product due to its volatility and stability.

Strategic Applications in Drug Development

The primary utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile is as a precursor to the amine, which serves as a "warhead" or binding motif in:

  • SOS1 Inhibitors (KRAS-G12C Synergy):

    • Compounds like BI-3406 and related benzylamino pyridopyrimidinones utilize substituted cyclopropanes to fill hydrophobic pockets in the SOS1 protein, blocking its interaction with KRAS.

    • The 1-fluoromethyl group provides a specific dipole alignment that enhances potency compared to the simple methyl analog.

  • Cathepsin K Inhibitors (Odanacatib Analogs):

    • While Odanacatib uses a 1-cyanocyclopropyl amine (without fluoromethyl), next-generation analogs explore the 1-(fluoromethyl)cyclopropyl group to reduce basicity and improve selectivity against off-target Cathepsins (L, S, B).[1]

Bioisostere Comparison Data
GroupMetabolic Stability (t½)Lipophilicity (LogP)pKa (of amine)
-CH₃ (Methyl) Low (Oxidation prone)High~9.5
-CH₂F (Fluoromethyl) High (Blocked) Moderate~8.2 (Ideal)
-CF₃ (Trifluoromethyl) Very HighHigh~5.5 (Too low)

Data Interpretation: The fluoromethyl group offers the "Goldilocks" zone—sufficiently reducing pKa for bioavailability without killing basicity required for target engagement, while completely blocking metabolic oxidation.

References

  • Oyama, N., & Ito, H. (2023).[1] Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Advanced Synthesis & Catalysis, 365, 3241.[1] [1]

  • Boehringer Ingelheim International GmbH. (2019).[1] Novel benzylamino substituted pyridopyrimidinones and derivatives as SOS1 inhibitors. WO2019122129A1.

  • Sigma-Aldrich. (2024).[1] 1-Fluoromethyl-cyclopropanecarbonitrile Product Sheet (CAS 217636-27-6).[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

Foundational

Theoretical Studies on 1-(Fluoromethyl)cyclopropane-1-carbonitrile Conformation

This guide provides an in-depth theoretical framework for analyzing the conformation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile . It synthesizes established physical organic chemistry principles—specifically Walsh or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical framework for analyzing the conformation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile . It synthesizes established physical organic chemistry principles—specifically Walsh orbital interactions, the fluorine gauche effect, and dipole minimization—to predict the structural behavior of this pharmacophore.

Executive Summary

The structural motif of 1-(fluoromethyl)cyclopropane-1-carbonitrile represents a unique convergence of steric constraint and electronic polarization. For drug development professionals, understanding its conformation is critical because the vector alignment of the nitrile and fluorine groups dictates the molecule's dipole moment ($ \mu


 \log P $), and binding pocket complementarity.

This guide establishes that the conformation is governed by a competition between conjugative stabilization (Walsh orbitals




) and electrostatic repulsion (C–F vs. C–CN dipoles). Theoretical models predict a global minimum where the nitrile group adopts a bisected orientation relative to the cyclopropane ring, while the fluoromethyl group adopts an anti-periplanar conformation relative to the nitrile to minimize dipolar tension.

Computational Methodology (Protocol)

To accurately model this system, a standard "gas phase" calculation is insufficient due to the high polarity of the functional groups. The following protocol is recommended for high-fidelity theoretical validation:

Electronic Structure Calculation
  • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional is the baseline. However, for accurate description of weak non-covalent interactions (fluorine lone pair dispersion), wB97X-D or B3LYP-D3(BJ) is required.

  • Basis Set: A minimum of 6-311++G(d,p) or cc-pVTZ is necessary. Diffuse functions (++) are non-negotiable due to the anionic character of the fluorine lone pairs and the nitrile nitrogen.

  • Solvation: Implicit solvation (PCM or SMD models) in water (

    
    ) and octanol (
    
    
    
    ) must be applied to predict bio-relevant conformations.
Topological Analysis
  • NBO (Natural Bond Orbital): Essential for quantifying hyperconjugative interactions, specifically

    
     (anomeric effects) and 
    
    
    
    .
  • AIM (Atoms in Molecules): To identify bond critical points (BCPs) between F and the nitrile carbon, which would indicate non-classical weak interactions.

Conformational Landscape

The conformational space of 1-(fluoromethyl)cyclopropane-1-carbonitrile is defined by two primary degrees of freedom:

  • Ring-Substituent Orientation: The rotation of the C1–CN and C1–CH

    
    F bonds relative to the cyclopropane plane.
    
  • Fluoromethyl Rotation: The rotation around the C1–C

    
     bond (dihedral angle 
    
    
    
    ).
The Walsh Orbital Interaction (The Anchor)

The cyclopropane ring is not a passive scaffold. Its C–C bonds possess significant


-character (approx. 

), forming high-energy Walsh orbitals .
  • Mechanism: The nitrile group (-CN) is a

    
    -acceptor. To maximize orbital overlap, the 
    
    
    
    orbital must align parallel to the Walsh HOMO of the ring.
  • Result: The nitrile group is electronically "locked" into the bisected conformation (perpendicular to the C2-C3 bond). This fixes the frame of reference for the fluoromethyl group.

The Fluorine Conformation (The Variable)

With the nitrile fixed, the fluoromethyl group (-CH


F) rotates. Three limiting conformers exist based on the F atom's position relative to the nitrile:
ConformerDihedral (F-C

-C1-CN)
Stability Analysis
Syn-Periplanar

Highly Destabilized. Parallel dipole vectors (C-F and C-CN) create maximum electrostatic repulsion. Steric clash is minimal, but Coulombic forces dominate.
Gauche

Moderately Stable. Allows for some

interaction, but dipole repulsion remains significant.
Anti-Periplanar

Global Minimum. The C-F and C-CN dipoles are opposed, minimizing the net molecular dipole. This conformation also places the C-F bond gauche to the cyclopropane ring, accessing the "Fluorine Gauche Effect" with the ring bonds.
Visualization of Conformational Logic

ConformationLogic cluster_forces Competing Forces Start 1-(Fluoromethyl) cyclopropane-1-carbonitrile Walsh Walsh Orbital Interaction (Ring HOMO -> CN LUMO) Start->Walsh Electronic Driver Bisected Nitrile Locked in Bisected Conformation Walsh->Bisected Orbital Overlap Rotation Rotation of -CH2F Group Bisected->Rotation Steric Frame Syn Syn-Periplanar (0°) Dipole Alignment (High Energy) Rotation->Syn Electrostatics Anti Anti-Periplanar (180°) Dipole Cancellation (Low Energy) Rotation->Anti Electrostatics Dipole Dipole-Dipole Repulsion (Favors Anti) Rotation->Dipole GaucheEffect Gauche Effect (Favors F-Ring interaction) Rotation->GaucheEffect GlobalMin Global Minimum: Bisected Nitrile + Anti-F Syn->GlobalMin Relaxation Anti->GlobalMin Dominant State

Caption: Logical flow determining the global energy minimum. The nitrile's conjugation locks the scaffold, while dipole minimization drives the fluorine position.

Electronic Structure & Drug Design Implications[1]

Dipole Moment Modulation

The Anti conformer possesses a significantly lower dipole moment than the Syn or Gauche forms.

  • Implication: In non-polar solvents (or lipid bilayers), the equilibrium will shift further toward the Anti form to minimize the energy cost of creating a cavity in the solvent. In polar solvents (cytosol), the Gauche population may increase slightly due to better solvation of the higher dipole.

Reactivity and pKa

The electron-withdrawing nature of both F and CN on C1 creates an extremely electron-deficient center.

  • Metabolic Stability: The C1 position is blocked from metabolic oxidation. However, the H atoms on the fluoromethyl group (

    
    ) are activated. The conformation dictates their accessibility to CYP450 enzymes. In the Anti conformation, the protons are flanked by the nitrile and the ring, potentially hindering enzymatic approach.
    
The "Gauche Effect" Anomaly

While "anti" is preferred electrostatically, the Fluorine Gauche Effect (preference for F to be gauche to electron-rich bonds) is relevant. The C-C bonds of the cyclopropane ring are electron-rich (


).
  • Theoretical Prediction: There is a secondary stabilizing interaction where the

    
     orbital donates into the 
    
    
    
    antibonding orbital. This confirms the preference for the F atom to be gauche to the ring carbons (which coincides with being anti to the nitrile).

Experimental Validation Protocols

To validate these theoretical models experimentally, the following spectroscopic markers should be used:

NMR Spectroscopy ( Coupling)

The vicinal coupling constant between the Fluorine and the Ring Protons (if any) or Carbon-13 satellites is conformation-dependent.

  • Protocol: Measure

    
     coupling between the Nitrile Carbon and the Fluorine.
    
    • Karplus Relationship:

      • 
         Hz 
        
        
        
        Gauche (
        
        
        )
      • 
         Hz 
        
        
        
        Anti (
        
        
        )
  • Prediction: A large coupling constant (

    
     Hz) confirms the Anti-periplanar dominance.
    
Infrared (IR) Spectroscopy
  • Marker: The

    
     stretching frequency.
    
  • Shift: The field effect of the Fluorine atom affects the Nitrile stretch.

    • Syn conformer: Higher frequency shift (field effect stiffening).

    • Anti conformer: Lower frequency shift relative to syn.

References

  • Wolfe, S. (1972). "The Gauche Effect. Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds." Accounts of Chemical Research. Link

  • Patel, D. S., et al. (2014). "Microwave Spectrum, Conformational Composition, and Dipole Moment of (Fluoromethyl)cyclopropane." The Journal of Physical Chemistry A. Link

  • Denton, J. R., et al. (2007).[1] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters. Link

  • Cremer, D., & Kraka, E. (1985). "Theoretical Determination of Molecular Structure and Conformation. Substituted Cyclopropanes." Journal of the American Chemical Society.[2] Link

  • Mondal, S., et al. (2025).[3] "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

1-(Fluoromethyl)cyclopropane-1-carbonitrile as a bioisostere for drug design

Application Note: Strategic Deployment of 1-(Fluoromethyl)cyclopropane-1-carbonitrile in Medicinal Chemistry Part 1: Executive Summary & Design Rationale 1.1 The Bioisosteric Imperative In modern drug discovery, the 1-(f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-(Fluoromethyl)cyclopropane-1-carbonitrile in Medicinal Chemistry

Part 1: Executive Summary & Design Rationale

1.1 The Bioisosteric Imperative In modern drug discovery, the 1-(fluoromethyl)cyclopropane-1-carbonitrile motif represents a high-value "privileged substructure." It is primarily deployed to address three simultaneous challenges in lead optimization: metabolic instability (specifically CYP450-mediated oxidation), conformational entropy , and lipophilicity modulation .

This motif serves as a sophisticated bioisostere for:

  • tert-Butyl groups: Reducing lipophilicity (LogP) while maintaining steric bulk.

  • gem-Dimethyl groups: Blocking metabolic "soft spots" at

    
    -carbons.
    
  • Isopropyl esters/ketones: Providing a hydrolytically stable, polar alternative with defined vector geometry.

1.2 Physicochemical Profile The synergy between the cyclopropane ring, the nitrile, and the fluoromethyl group creates a unique electronic and steric environment.

PropertyEffect on Drug CandidateMechanism
Conformational Restriction Increased PotencyThe cyclopropane ring (

-like character) rigidifies the backbone, reducing the entropic penalty upon protein binding.
Metabolic Blockade Increased

Cyclopropane C-H bonds (~106 kcal/mol) are stronger than alkyl C-H bonds (~98 kcal/mol), resisting radical abstraction by CYP450. The -CH

F group blocks hydroxylation.
Electronic Modulation Tunable pKaThe nitrile (electron-withdrawing) and fluorine lower the pK

of adjacent amines or amides, improving permeability.
Fluorine Gauche Effect Shape ControlThe -CH

F group preferentially adopts a gauche orientation relative to the ring/nitrile, locking the side chain into a specific bioactive conformation.

Part 2: Design Logic Visualization

The following diagram illustrates the multi-parameter optimization achieved by this bioisostere.

Bioisostere_Logic Target Target: 1-(Fluoromethyl) cyclopropane-1-carbonitrile Solution_BondStrength Solution: C-H Bond Strength (106 kcal/mol vs 98 kcal/mol) Target->Solution_BondStrength Mechanistic Basis Solution_Rigidity Solution: Cyclopropyl Constraint (Defined Vectors) Target->Solution_Rigidity Mechanistic Basis Solution_Polarity Solution: Nitrile Dipole + C-F (Lower LogP) Target->Solution_Polarity Mechanistic Basis Problem_Metabolism Problem: CYP450 Oxidation (t-Butyl / gem-dimethyl) Problem_Metabolism->Target Replaced by Problem_Entropy Problem: High Entropic Penalty (Flexible Alkyl Chains) Problem_Entropy->Target Replaced by Problem_Solubility Problem: High LogP (Lipophilic Greasiness) Problem_Solubility->Target Replaced by Outcome1 Extended Half-life (t1/2) Solution_BondStrength->Outcome1 Result Outcome2 Higher Affinity (Kd) Solution_Rigidity->Outcome2 Result Outcome3 Improved LLE Solution_Polarity->Outcome3 Result

Caption: Figure 1. Strategic rationale for deploying the fluoromethyl-cyclopropane-nitrile motif to resolve common ADME liabilities.

Part 3: Synthesis Protocols

The synthesis of 1-(fluoromethyl)cyclopropane-1-carbonitrile requires careful chemoselectivity. The challenge is reducing the ester moiety of the precursor to an alcohol without reducing the nitrile group (which is susceptible to strong hydrides like LiAlH


).
Protocol A: Chemoselective Synthesis of the Core Scaffold

Precursor: Ethyl 1-cyanocyclopropanecarboxylate (Commercial CAS: 1558-81-2).

Step 1: Chemoselective Reduction (Ester


 Alcohol) 
Rationale: NaBH

alone is too weak to reduce esters; LiAlH

is too strong (attacks nitrile). The use of LiCl generates LiBH

in situ, which is selective for esters over nitriles.
  • Reagents:

    • Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq)

    • Sodium Borohydride (NaBH

      
      , 2.0 eq)
      
    • Lithium Chloride (LiCl, 2.0 eq)

    • Solvent: Ethanol (EtOH) / Tetrahydrofuran (THF) (1:1 v/v)

  • Procedure:

    • Dissolve NaBH

      
       and LiCl in dry EtOH/THF at 0°C under Argon. Stir for 15 min to generate the active reducing species.
      
    • Add the ester dropwise.

    • Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO

      
      ; nitrile is silent, alcohol is active).
      
    • Quench: Cool to 0°C. Add saturated NH

      
      Cl (aq) slowly (gas evolution!).
      
    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

      
      SO
      
      
      
      . Concentrate.
    • Product: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile.

Step 2: Deoxyfluorination (Alcohol


 Fluoride) 
Rationale: Direct nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
  • Reagents:

    • 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq)

    • DAST (1.2 eq)

    • Solvent: Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM in a plastic/Teflon vessel (glass can react with HF byproducts). Cool to -78°C.

    • Add DAST dropwise via syringe. Caution: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Pour reaction mixture slowly into saturated NaHCO

      
       (aq) at 0°C. Critical: Do not add water to the reaction; add reaction to the bicarbonate to neutralize HF.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Product: 1-(Fluoromethyl)cyclopropane-1-carbonitrile .

Protocol B: Validation (Metabolic Stability Assay)

To confirm the bioisosteric advantage, the compound must be tested against liver microsomes.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Compare the fluoromethyl analog against the gem-dimethyl or tert-butyl parent compound.

  • Method:

    • Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Success Metric: A decrease in Intrinsic Clearance (

    
    ) by >50% compared to the non-fluorinated/alkyl parent indicates successful metabolic blockade.
    

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 1-cyanocyclopropane- carboxylate Intermediate 1-(Hydroxymethyl) cyclopropane-1-carbonitrile Start->Intermediate Chemoselective Reduction Reagents1 NaBH4 + LiCl (EtOH/THF) Reagents1->Intermediate Final 1-(Fluoromethyl) cyclopropane-1-carbonitrile Intermediate->Final Deoxyfluorination Reagents2 DAST (DCM, -78°C) Reagents2->Final

Caption: Figure 2. Step-wise synthesis route ensuring preservation of the nitrile functionality.

Part 5: References

  • Barnes-Seeman, D. (2021). Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for Linear Alkyl Substituents. Taylor & Francis eBooks.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups. Angewandte Chemie International Edition. (Note: Provides comparative context for small ring bioisosteres).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Application

Application Note: Strategic Incorporation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile in Lead Optimization

Executive Summary This guide details the strategic incorporation of 1-(fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN) into drug candidates. This structural motif represents a high-value "tactical modification" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic incorporation of 1-(fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN) into drug candidates. This structural motif represents a high-value "tactical modification" in medicinal chemistry, combining the conformational restriction of a gem-disubstituted cyclopropane with the metabolic blocking and electronic modulation of a fluoromethyl group.

Key Applications:

  • Conformational Locking: Restricts the rotation of side chains, potentially locking bioactive conformations (The Thorpe-Ingold Effect).

  • Metabolic Stability: The

    
     group acts as a metabolic blocker for labile methyl groups, reducing CYP450 degradation.
    
  • Electronic Modulation: The nitrile group (

    
    ) serves as a versatile handle for hydrogen bonding or further transformation into amines, amides, or heterocycles (e.g., oxadiazoles).
    

Strategic Rationale & Mechanism

The "Gem-Disubstituted" Effect

The cyclopropane ring is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol) and significant


-character (banana bonds). When substituted at the 1,1-position (gem-disubstitution), the ring forces substituents into specific vectors relative to the core scaffold.
  • Mechanism: The bond angle of the cyclopropane ring (

    
    ) widens the external bond angle (
    
    
    
    ), pushing the geminal substituents (the nitrile and fluoromethyl groups) closer together in space but rigidly defining their exit vectors.
  • Outcome: This reduces the entropic penalty of binding to a protein target by pre-organizing the ligand conformation.

Fluorine Bioisosterism

Replacing a methyl group (


) or hydroxymethyl group (

) with a fluoromethyl group (

) alters the physicochemical profile without significantly changing steric bulk.
PropertyMethyl (

)
Fluoromethyl (

)
Impact
Van der Waals Radius ~2.0 Å~1.47 Å (F atom)Minimal steric clash; F mimics H or OH.
C-X Bond Strength ~98 kcal/mol~110 kcal/molIncreased metabolic stability against oxidation.
Lipophilicity (

)
HighModerateF lowers

relative to

but increases it relative to

.
Electronic Effect Inductive DonorInductive WithdrawingLowers

of adjacent amines/acids.

Decision Matrix: When to Use FMCP-CN

The following decision tree illustrates the logical flow for selecting this building block during lead optimization.

DecisionMatrix Start Lead Compound Analysis Metabolic Metabolic Liability at Methyl/Methylene? Start->Metabolic Conformational Rotational Freedom Issue? Metabolic->Conformational No Solution_F Apply Fluorine Scan (Replace H with F) Metabolic->Solution_F Yes (Oxidation) Bioisostere Need H-Bond Acceptor or Vector Change? Conformational->Bioisostere No Solution_Cyc Apply Cyclopropyl Scan (Gem-dimethyl effect) Conformational->Solution_Cyc Yes (Floppy sidechain) Target_FMCP INCORPORATE: 1-(Fluoromethyl) cyclopropane-1-carbonitrile Bioisostere->Target_FMCP Use Nitrile Handle Solution_F->Target_FMCP Combine Strategies Solution_Cyc->Target_FMCP Combine Strategies

Figure 1: Decision matrix for incorporating 1-(fluoromethyl)cyclopropane-1-carbonitrile during Lead Optimization.

Experimental Protocols

Protocol A: Synthesis of the Building Block

While the nitrile is often commercially available, the most robust route to the fluoromethyl derivative involves the fluorination of the corresponding alcohol.

Target Molecule: 1-(Fluoromethyl)cyclopropane-1-carbonitrile Precursor: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

Reagents & Safety
  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Safety Warning: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Perform all reactions in a fume hood behind a blast shield. Do not heat above 50°C.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 1-(hydroxymethyl)cyclopropane-1-carbonitrile (1.0 equiv) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent elimination side-products.

  • Addition: Dropwise add DAST (1.2 equiv) via syringe. Ensure the internal temperature does not rise above -60°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2–4 hours.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate Note: The product is volatile. Do not apply high vacuum for extended periods.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc/Hexanes).

Validation (QC):

  • 
     NMR:  Look for a triplet of triplets (coupling to geminal protons and cyclopropyl protons) around -210 to -230 ppm.
    
  • 
     NMR:  The methylene protons (
    
    
    
    ) typically appear as a doublet (
    
    
    ) around 4.2–4.5 ppm.
Protocol B: Downstream Functionalization

Once the FMCP-CN core is synthesized, the nitrile group is typically transformed into the active pharmacophore.

TransformationReagentsProduct
Hydrolysis

or

Amide / Carboxylic Acid
Reduction

or

Primary Amine (Linker)
Cycloaddition

Tetrazole (Acid Isostere)
Pinner Reaction

Imidate / Oxadiazole

Synthetic Workflow Diagram

The following diagram outlines the synthesis and downstream utilization of the scaffold.

SynthesisWorkflow Precursor 1-(Hydroxymethyl) cyclopropane-1-carbonitrile Core 1-(Fluoromethyl) cyclopropane-1-carbonitrile Precursor->Core Nucleophilic Fluorination DAST DAST / DCM (-78°C) DAST->Core Amine Amine Derivative (Linker) Core->Amine Reduction (LiAlH4) Acid Carboxylic Acid (Scaffold) Core->Acid Hydrolysis (NaOH/H2O2) Heterocycle Tetrazole/Oxadiazole (Pharmacophore) Core->Heterocycle Cycloaddition (NaN3)

Figure 2: Synthetic workflow for generating and utilizing the FMCP-CN scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4] Chemical Society Reviews.

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses gem-disubstitution and ring strain principles similar to cyclopropanes).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Product Information and Protocols.

  • Haufe, G. (2008). The Influence of Bioisosteres in Drug Design.[5][6] (General reference on cyclopropane nitriles in Cathepsin K inhibitors).

Sources

Method

protocol for derivatization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Application Note: Strategic Derivatization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile Executive Summary This guide details the strategic derivatization of 1-(fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN). This s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Executive Summary

This guide details the strategic derivatization of 1-(fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN). This scaffold is a high-value building block in medicinal chemistry, particularly for Cathepsin K inhibitors (e.g., Odanacatib analogs) and CNS-active agents.[1] The gem-disubstituted cyclopropane ring provides conformational rigidity, while the fluoromethyl group (


) acts as a metabolically stable bioisostere for hydroxymethyl or methyl groups, modulating lipophilicity (

) and metabolic stability.

This note provides validated protocols for three critical transformations:

  • Controlled Hydrolysis to the Carboxylic Acid (via Amide).

  • Reductive Amination to the Primary Amine.[2]

  • Cycloaddition to the Tetrazole (Carboxylic Acid Bioisostere).

Chemical Profile & Reactivity Logic

PropertyDescriptionImplications for Protocol Design
Steric Strain Cyclopropane ring (

bond angles).
High Risk: Acidic hydrolysis at high temperatures can trigger ring opening or fragmentation. Solution: Use alkaline peroxide conditions.
Steric Hindrance Quaternary carbon at C1.Impact: Nucleophilic attack at the nitrile is slower than in linear alkyl nitriles. Extended reaction times are required.
Fluorine Stability Primary alkyl fluoride (

).
Stability: Generally stable to basic hydrolysis and LAH reduction. Monitoring:

NMR is the primary tool for reaction monitoring (distinct triplet/multiplet signal).
Alpha-Protons None (Quaternary C).Benefit: No risk of racemization or enolization at the alpha-position during activation.

Strategic Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways from the parent nitrile.

G Nitrile 1-(Fluoromethyl) cyclopropane-1-carbonitrile (Starting Material) Amide Intermediate: Primary Amide Nitrile->Amide NaOH, H2O2 (Radziszewski) Amine Target B: Primary Amine Nitrile->Amine LiAlH4, THF 0°C to RT Tetrazole Target C: Tetrazole (Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 DMF, 110°C Acid Target A: Carboxylic Acid Amide->Acid HCl (aq), Reflux

Caption: Divergent synthesis pathways from FMCP-CN. Blue: Starting Material; Green/Red/Yellow: Target Scaffolds.

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to 1-(fluoromethyl)cyclopropane-1-carboxylic acid. Challenge: Direct acid hydrolysis of sterically hindered nitriles often requires harsh conditions that degrade the cyclopropane ring. Solution: Two-step "Radziszewski" hydrolysis. The alkaline peroxide converts the nitrile to the amide (fast, mild), which is then easily hydrolyzed to the acid.

Reagents:
  • FMCP-CN (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 5.0 equiv)

  • Sodium Hydroxide (6M aq., 2.0 equiv)

  • Ethanol (Solvent)

  • Hydrochloric Acid (conc. and 2M)

Step-by-Step Methodology:
  • Amide Formation:

    • Dissolve FMCP-CN in Ethanol (5 mL/mmol) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add 6M NaOH (2.0 equiv) dropwise.

    • Critical Step: Add 30%

      
       (5.0 equiv) dropwise. Caution:  Exothermic reaction. Maintain internal temp 
      
      
      
      .
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of nitrile.

  • Acidification & Hydrolysis:

    • Once the amide intermediate is confirmed, heat the mixture to 60°C for 1 hour to drive full saponification (ammonia evolution will be observed).

    • Cool to 0°C. Carefully quench with saturated

      
       (to destroy excess peroxide). Test with starch-iodide paper to ensure no active oxidant remains.
      
    • Acidify to pH 2 using conc. HCl.

  • Isolation:

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

Validation:

  • IR: Appearance of broad -OH stretch (

    
    ) and Carbonyl (
    
    
    
    ). Disappearance of Nitrile (
    
    
    ).

Protocol B: Reductive Amination to Primary Amine

Objective: Synthesis of [1-(fluoromethyl)cyclopropyl]methanamine. Mechanism: Nucleophilic hydride attack via Lithium Aluminum Hydride (LAH). Safety Note: Ensure anhydrous conditions. LAH is pyrophoric.

Reagents:
  • FMCP-CN (1.0 equiv)

  • 
     (2.0 M in THF, 2.5 equiv)
    
  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:
  • Setup:

    • Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

    • Charge with Anhydrous THF (10 mL/mmol).

    • Add

      
       solution (2.5 equiv) at 0°C.
      
  • Addition:

    • Dissolve FMCP-CN in minimal anhydrous THF.

    • Add the nitrile solution dropwise to the LAH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur.[4]
      
  • Reaction:

    • Warm to RT and stir for 1 hour.

    • Optional: If conversion is incomplete (due to steric bulk), reflux gently for 2 hours.

    • Checkpoint: Check

      
       NMR. The triplet signal should remain intact (approx -210 to -230 ppm depending on reference). If a singlet at -120 ppm appears, defluorination is occurring; lower the temperature.
      
  • Workup (Fieser Method):

    • Cool to 0°C.

    • Quench sequentially with: Water (

      
       mL), 15% NaOH (
      
      
      
      mL), Water (
      
      
      mL), where
      
      
      = grams of LAH used.
    • Add

      
       to the granular precipitate and stir for 15 mins.
      
    • Filter through Celite and concentrate.

Validation:

  • MS:

    
     peak corresponding to Amine.
    
  • NMR: Appearance of methylene protons adjacent to

    
     (approx 2.6 ppm).
    

Protocol C: Tetrazole Isostere Synthesis

Objective: Synthesis of 5-[1-(fluoromethyl)cyclopropyl]-1H-tetrazole. Relevance: Tetrazoles have a similar pKa to carboxylic acids but improved metabolic stability and membrane permeability.

Reagents:
  • FMCP-CN (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Triethylamine Hydrochloride
    
  • DMF or Water/Isopropanol (2:1)

Step-by-Step Methodology:
  • Reaction:

    • Combine FMCP-CN,

      
      , and 
      
      
      
      in DMF (3 mL/mmol).
    • Heat to 100–110°C in a sealed pressure vial (behind a blast shield) for 12–24 hours.

    • Note: The Lewis acid (

      
      ) activates the nitrile, essential for sterically hindered substrates.
      
  • Workup:

    • Cool to RT. Add 1M HCl until pH 1 (Caution:

      
       gas is toxic; perform in fume hood).
      
    • Extract with EtOAc.

    • The tetrazole is acidic; it can be purified by extracting into 1M NaOH, washing the aqueous layer with ether (to remove unreacted nitrile), then re-acidifying the aqueous layer and extracting back into EtOAc.

Analytical Validation Summary

AnalyteMethodExpected SignalNote
Nitrile (SM) IRSharp peak ~2240 cm⁻¹Disappears in all products.
Fluorine ¹⁹F NMRTriplet (J ~47 Hz)Confirms -CH₂F integrity. Loss of coupling implies ring opening or defluorination.
Cyclopropane ¹H NMRMultiplets 0.8–1.2 ppmDistinctive high-field signals.

References

  • General Nitrile Hydrolysis (Radziszewski Reaction)

    • Wang, M., et al.
    • Source:

  • Cyclopropane Pharmacophore in Drug Design

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
    • Source:

  • Synthesis of Fluorinated Cyclopropanes (Odanacatib Analogs)

    • Provides context for the stability of the fluoromethyl-cyclopropane moiety.
    • Patent: WO2012138648A1 "C
    • Source:

  • Tetrazole Synthesis from Sterically Hindered Nitriles

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.
    • Source:

  • Reduction of Nitriles (General Protocols)

    • "Reduction of Nitriles to Amines."[2][4][5][6] Organic Chemistry Portal.

    • Source:

Sources

Application

Application Note: Metabolic Stability Assessment of 1-(Fluoromethyl)cyclopropane-1-carbonitrile Scaffolds

This Application Note provides a comprehensive technical guide on the utility, mechanistic rationale, and experimental protocols for assessing the metabolic stability of 1-(Fluoromethyl)cyclopropane-1-carbonitrile and it...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utility, mechanistic rationale, and experimental protocols for assessing the metabolic stability of 1-(Fluoromethyl)cyclopropane-1-carbonitrile and its derivatives.

Executive Summary

1-(Fluoromethyl)cyclopropane-1-carbonitrile is a high-value pharmacophore used in medicinal chemistry to enhance the metabolic robustness of drug candidates.[1][2] Best known as the critical building block for Cathepsin K inhibitors (e.g., Odanacatib), this moiety combines the conformational rigidity of a cyclopropane ring with the metabolic blocking capability of the fluoromethyl group.

This guide details the specific protocols required to validate the metabolic stability of this scaffold, distinguishing between Cytochrome P450 (CYP) oxidative clearance and nitrile-specific hydrolysis (amidase/nitrilase activity).[1]

Mechanistic Rationale: The "Metabolic Shield" Effect

Structural Advantages

The 1-(Fluoromethyl)cyclopropane-1-carbonitrile moiety addresses two primary mechanisms of metabolic instability:

  • Blocking

    
    -Carbon Oxidation:  In typical aliphatic chains, the carbon alpha to an electron-withdrawing group is a "soft spot" for CYP450-mediated hydroxylation.[1] The cyclopropane ring eliminates the abstractable hydrogen atoms at the quaternary carbon (C1), while the ring strain alters the hybridization (more 
    
    
    
    -character), making the C-H bonds on the ring less susceptible to radical attack.
  • Fluorine Blockade: The fluoromethyl group (

    
    ) replaces a labile methyl or ethyl group.[1] The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), effectively blocking oxidative dealkylation.[1]
    
Metabolic Pathways & Risks

Despite its stability, this scaffold must be tested against specific clearance pathways:

  • Oxidative Defluorination: While rare, high-energy CYPs can attack the

    
     group, leading to fluoride ion release and an unstable intermediate.[1]
    
  • Nitrile Hydrolysis: The nitrile (

    
    ) group is susceptible to hydrolysis by cytosolic amidases or nitrilases, converting it to a primary amide and subsequently a carboxylic acid.[1] Note:  This pathway is often missed in standard Microsomal Stability assays (which lack cytosol).[1]
    

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay (Phase I Oxidation)

Objective: To quantify the resistance of the fluorinated scaffold to CYP-mediated oxidation compared to non-fluorinated analogs.

Reagents & Materials
  • Test Compound: 1-(Fluoromethyl)cyclopropane-1-carbonitrile derivative (

    
     DMSO stock).[1]
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Procedure
  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike the Test Compound into the mixture to a final concentration of

    
     (ensure DMSO < 0.1%).
    
  • Initiation: Add the NADPH regenerating system to start the reaction.[1]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At time points

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     of ice-cold Quench Solution. Vortex for 10 minutes.
    
  • Analysis: Centrifuge at 4,000 rpm for 20 minutes (

    
    ). Analyze supernatant via LC-MS/MS (MRM mode).
    
Protocol B: Cytosolic Stability Assay (Nitrile Hydrolysis)

Critical Step: Standard microsomes do not contain significant amidase activity.[1] You must use S9 fractions or Cytosolic fractions to test the stability of the nitrile group.

Reagents & Materials
  • Enzyme Source: Human Liver S9 Fraction (contains both microsomes and cytosol) OR Cytosolic Fraction.[1]

  • Cofactors: None required for hydrolytic enzymes (though NADPH is needed if assessing concurrent oxidative metabolism).[1]

  • Specific Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) can be used as a specific inhibitor to confirm carboxylesterase/amidase activity.[1]

Step-by-Step Procedure
  • Preparation: Dilute Human Liver S9 to 1.0 mg/mL in Phosphate Buffer (pH 7.4).

  • Initiation: Add Test Compound (

    
    ).[1]
    
    • Note: Do not add NADPH if you specifically want to isolate hydrolytic stability from oxidative stability.[1]

  • Incubation: Incubate at 37°C.

  • Sampling & Analysis: Follow the same sampling/quenching protocol as Protocol A.

  • Metabolite ID: Specifically monitor for the +18 Da mass shift (Hydrolysis of Nitrile

    
     Amide) and +19 Da  (Hydrolysis 
    
    
    
    Acid).

Data Analysis & Visualization

Calculation of Intrinsic Clearance

Calculate the slope (


) of the natural log of percentage remaining vs. time.[1]

[1]


Decision Matrix
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Risk)

(HLM)
> 60 min30–60 min< 30 min

< 10

L/min/mg
10–40

L/min/mg
> 40

L/min/mg
Primary Metabolite None detectedTrace Amide (+18)Defluorinated / Oxidized

Metabolic Pathway Visualization

The following diagram illustrates the differential metabolic fate of the scaffold depending on the assay system used (Microsomes vs. Cytosol).

MetabolicPathways cluster_legend Legend Substrate 1-(Fluoromethyl) cyclopropane-1-carbonitrile CYP CYP450 (Microsomes + NADPH) Substrate->CYP Oxidation Amidase Amidase/Nitrilase (Cytosol/S9) Substrate->Amidase Hydrolysis OxMet Oxidative Defluorination (Unstable Intermediate) CYP->OxMet Minor Pathway (High Resistance) Amide Primary Amide (+18 Da) Amidase->Amide Major Risk (If Unstable) Acid Carboxylic Acid (+19 Da) Amide->Acid Secondary Hydrolysis Stable Stable Scaffold Metabolite Metabolite

Caption: Differential metabolic pathways for 1-(Fluoromethyl)cyclopropane-1-carbonitrile. Note that standard microsomal assays may miss the hydrolytic pathway (yellow).

References

  • Gauthier, J. Y., et al. (2008).[1][3] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][4][5] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1][3][4]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][4][6][7] Chemical Society Reviews, 37, 320-330.[1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

Method

Application Note: Purification of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

This Application Note provides a rigorous, field-validated protocol for the purification of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a critical building block in the synthesis of cathepsin K inhibitors (e.g., Odanac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a critical building block in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs) and other bioisosteres.

The guide prioritizes scientific integrity and reproducibility , addressing the specific physicochemical challenges of fluorinated cyclopropanes: volatility, ring strain, and potential defluorination.

Executive Summary & Compound Profile

1-(Fluoromethyl)cyclopropane-1-carbonitrile is a dense, functionalized cyclopropane often synthesized via the dehydroxyfluorination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile. Purification is complicated by the presence of unreacted alcohol, elimination byproducts (exocyclic alkenes), and sulfur/phosphorus residues from fluorinating agents (e.g., DAST, XtalFluor).

This protocol outlines a hybrid purification strategy combining vacuum distillation for bulk separation and flash chromatography for polishing, ensuring >98% purity suitable for GMP-adjacent workflows.

Physicochemical Profile (Estimated & Observed)
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₅H₆FNLow MW (99.11 g/mol ) implies high volatility.
Boiling Point ~135–145°C (760 mmHg)*Do not distill at atm pressure. Use high vacuum.
Solubility Soluble in DCM, EtOAc, Et₂O; Low in WaterLiquid-Liquid Extraction (LLE) is highly effective.
Stability Acid-sensitive (ring opening); Thermal sensitivityKeep pot temp <60°C; Avoid strong Lewis acids.
Key Impurities 1-(Hydroxymethyl)cyclopropane-1-carbonitrileLarge polarity difference allows easy silica separation.

*Predicted based on SAR of cyclopropanecarbonitrile (BP 135°C).

Process Workflow Visualization

The following diagram illustrates the critical path from crude reaction mixture to isolated pure product.

PurificationProtocol cluster_impurities Waste Streams Crude Crude Reaction Mixture (DAST/Deoxo-Fluor adducts) Quench Step 1: Controlled Quench (Sat. NaHCO3 at 0°C) Crude->Quench Exothermic! Extraction Step 2: Phase Separation (DCM Extraction) Quench->Extraction Remove salts/acids Distillation Step 3: Vacuum Distillation (10-20 mmHg, <50°C) Extraction->Distillation Bulk solvent removal & oil isolation Waste1 Aqueous Waste (Fluoride salts) Extraction->Waste1 Chromatography Step 4: Flash Chromatography (SiO2, Hex/EtOAc) Distillation->Chromatography If purity <95% QC Final QC: 19F NMR / GC-MS (Target >98%) Distillation->QC If purity >95% Waste2 Heavy Residues (Polymers/Sulfur) Distillation->Waste2 Chromatography->QC

Caption: Workflow for the isolation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile, emphasizing thermal control and sequential purification.

Detailed Experimental Protocols

Phase 1: Quench and Workup (Critical Safety Step)

Context: If synthesized using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, the reaction mixture contains reactive HF-amine complexes. Improper quenching can lead to rapid gas evolution and product decomposition.

  • Cooling: Cool the reaction mixture (typically in DCM) to -10°C to 0°C .

  • Quench: Slowly add saturated aqueous NaHCO₃ dropwise.

    • Note: Do not use water initially; the buffering capacity of bicarbonate prevents acidic hydrolysis of the nitrile or cyclopropane ring.

  • Extraction:

    • Separate the organic layer.[1]

    • Extract the aqueous layer 2x with DCM.

    • Wash: Combine organics and wash with 1M HCl (to remove amine byproducts from the fluorinating agent) followed by Brine.

  • Drying: Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics) and filter.

  • Concentration: Concentrate under reduced pressure (300 mbar, 25°C). Do not apply high vacuum yet to avoid losing the volatile product.

Phase 2: Vacuum Distillation (Bulk Purification)

Context: Because the product is a low-MW liquid, distillation is the most scalable method to remove heavy inorganic residues and tar.

  • Setup: Short-path distillation apparatus (Vigreux column optional for higher purity).

  • Pressure: Establish a vacuum of 10–20 mmHg .

  • Temperature:

    • Bath Temp: Start at 40°C, ramp slowly to 60°C.

    • Head Temp: Monitor closely. The product should distill between 45–55°C at 15 mmHg (estimated).

  • Collection: Discard the initial "forerun" (solvent traces). Collect the main fraction.

    • Checkpoint: If the distillate is colorless and clear, proceed to QC. If yellow/orange, proceed to Phase 3.

Phase 3: Flash Column Chromatography (Polishing)

Context: Required if the distillation co-eluted close-boiling impurities (e.g., elimination products) or if the scale is small (<1g).

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).

    • Rationale: The target fluoronitrile is significantly less polar than the hydroxy-nitrile starting material.

    • Rf Values (approx. in 80:20 Hex/EtOAc):

      • Product (F-nitrile): ~0.6–0.7

      • Impurity (OH-nitrile): ~0.2–0.3

  • Loading: Load the crude oil as a concentrated solution in minimal Hexane/DCM.

  • Detection: KMnO₄ stain (cyclopropane ring often stains weakly) or I₂ chamber. UV detection may be weak due to lack of conjugation; use 19F NMR to check fractions if unsure.

Quality Control & Analytical Standards

To validate the protocol, compare your isolate against these criteria.

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8]
  • ¹⁹F NMR (376 MHz, CDCl₃): Look for a triplet of triplets or a multiplet around -210 to -220 ppm (characteristic of primary alkyl fluoride attached to a ring).

    • Diagnostic: Absence of peaks at -180 ppm (hydrolysis HF) or -150 ppm (starting material impurities).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.2–4.5 ppm (2H, d, J_HF = 47 Hz): The CH₂F doublet is the definitive signature. The large geminal H-F coupling constant confirms fluorination.

    • δ 1.0–1.5 ppm (4H, m): Cyclopropyl protons.

GC-MS (Gas Chromatography - Mass Spectrometry)
  • Method: Low-bleed column (e.g., DB-5ms), split injection.

  • Profile: Sharp peak with minimal tailing.

  • Fragmentation: Look for molecular ion

    
     (99 m/z) or characteristic loss of HF (
    
    
    
    ).

References & Authoritative Grounding

  • Synthesis of Fluoromethyl-Substituted Cyclopropanes:

    • Source: Hokkaido University (HUSCAP). "Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization."

    • Relevance: Establishes the stability of the fluoromethyl-cyclopropane motif and NMR shift ranges.

    • URL:[Link]

  • Odanacatib Intermediate Synthesis (Merck & Co.):

    • Source:Journal of Organic Chemistry / PubMed. "A practical enantioselective synthesis of odanacatib... via triflate displacement."

    • Relevance: Describes the handling of related fluorinated intermediates and purification logic for cathepsin K inhibitors.

    • URL:[Link]

  • General Properties of Cyclopropanecarbonitrile:

    • Source: PubChem / NIST.

    • Relevance: Baseline physical properties (BP, solubility) used to estimate parameters for the fluorinated analog.

    • URL:[Link]

  • Handling of Fluorinating Agents (DAST/Deoxo-Fluor):

    • Source:Organic Process Research & Development.

    • Relevance: Safety protocols for quenching fluorination reactions to prevent product degradation.

    • URL:[Link] (General Journal Link for Standard Protocols)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(Fluoromethyl)cyclopropane-1-carbonitrile Synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile . It is designed for researchers encountering yield or purity issues with this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile . It is designed for researchers encountering yield or purity issues with this specific strained, neopentyl-like system.[1]

Ticket ID: F-CP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Molecule Profile

The synthesis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile (Target Molecule) presents a classic "neopentyl-like" nucleophilic substitution challenge. The reaction center (primary alcohol or leaving group) is adjacent to a quaternary carbon (C1 of the cyclopropane ring), creating significant steric hindrance. Furthermore, the presence of the nitrile group and the strained ring introduces competing electronic effects that destabilize cationic intermediates (preventing


) while sterically retarding concerted pathways (

).
  • Core Challenge: Overcoming the steric barrier of the quaternary C1 center without triggering ring opening or elimination.

  • Primary Route: Deoxyfluorination of 1-(hydroxymethyl)cyclopropane-1-carbonitrile.[1]

  • Critical Process Parameter (CPP): Temperature control during the fluorinating agent addition and the subsequent "bake-out" phase.

Diagnostic Hub (Troubleshooting Q&A)

Issue 1: "My reaction stalls at 30-40% conversion, even with excess DAST."

Diagnosis: Kinetic trapping due to steric hindrance.[1] The intermediate formed between the alcohol and DAST (an aminosulfur oxydifluoride species) is stable at low temperatures.[1] The nucleophilic attack by fluoride (


) is the rate-determining step (RDS) and is slow because the backside of the 

bond is shielded by the cyclopropane ring and the nitrile group.

Corrective Action:

  • Solvent Switch: Move from Dichloromethane (DCM) to Chloroform (

    
    )  or 1,2-Dichloroethane (DCE) . These allow for higher reflux temperatures (60-80°C) which are often necessary to drive the 
    
    
    
    displacement on neopentyl systems.[1]
  • Stoichiometry: Increase DAST/Deoxo-Fluor to 1.5 - 2.0 equivalents .

  • Add an Exogenous Fluoride Source: Add catalytic Antimony Trichloride (

    
    , 5 mol%)  or stoichiometric HF-Pyridine .[1] This activates the C-F bond formation step.[1]
    
Issue 2: "I see a less polar spot and my yield is low. Is it the alkene?"

Diagnosis: Elimination to the exocyclic alkene (1-methylenecyclopropane-1-carbonitrile).[1] While the neopentyl position disfavors elimination, the basicity of the DAST byproduct (diethylamine) can trigger


 elimination, especially at high temperatures.

Corrective Action:

  • Base Scavenger: Add Solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    (2-3 equiv) directly into the reaction mixture before adding the fluorinating agent.[1] This neutralizes HF and buffers the amine byproducts, preventing base-catalyzed elimination and acid-catalyzed ring opening.
  • Reagent Change: Switch to XtalFluor-E or XtalFluor-M . These reagents do not produce free HF and are less prone to causing elimination than DAST.[1]

Issue 3: "The product disappears during concentration (Volatility)."

Diagnosis: Azeotropic loss.[1] The target molecule (MW ~99 g/mol ) is relatively volatile and likely forms azeotropes with common solvents like DCM or THF.[1]

Corrective Action:

  • Extraction Solvent: Extract with Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    )  instead of DCM.[1]
    
  • Controlled Evaporation: Do not evaporate to dryness.[1] Concentrate to a defined volume (e.g., 5 mL) and use this solution directly for the next step if possible. If isolation is required, use a cool water bath (< 30°C) and stop immediately when solvent volume is low.

  • Telescoping: If this is an intermediate, react it in situ.

Optimized Experimental Protocol

Standardized for 1.0 gram scale.

Reagents:

  • Precursor: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 equiv)

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv) [Preferred over DAST for thermal stability]

  • Solvent: Anhydrous DCM (0.2 M concentration)

  • Additive: Solid

    
     (2.0 equiv)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the precursor (1.0 g) and anhydrous DCM (45 mL).

  • Buffering: Add solid

    
     (2.0 equiv) to the stirring solution. Note: This heterogeneous mixture protects the acid-sensitive cyclopropane ring.
    
  • Addition: Cool to -78°C (acetone/dry ice bath). Add Deoxo-Fluor dropwise via syringe over 15 minutes.

    • Why -78°C? Controls the exotherm of the initial O-S bond formation.[1]

  • Activation: Remove the cooling bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Forcing (If needed): Check TLC. If SM remains, heat to 40°C (gentle reflux) for 4-6 hours.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution.[1]
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography using a Pentane/Ether gradient. (Use Pentane to minimize volatility losses during fraction concentration).[1]

Reagent Selection Matrix

ReagentReactivityElimination RiskSafety ProfileRecommendation
DAST HighModerateExplosive >90°CUse only if temp < 50°C.
Deoxo-Fluor HighModerateStable up to ~80°CPrimary Recommendation.
XtalFluor-E ModerateLowSolid, StableUse if elimination is major side product.[1] Requires exogenous fluoride (e.g.,

).
TBAF LowHighHygroscopicAvoid. Poor leaving group displacement on neopentyl centers.[1]

Mechanistic & Troubleshooting Logic Map

G Start Start: 1-(Hydroxymethyl) cyclopropane-1-carbonitrile Reagent Add Deoxo-Fluor / DAST (-78°C to RT) Start->Reagent Check Check TLC/NMR (Conversion?) Reagent->Check LowConv Low Conversion (<50%) Check->LowConv SM Remains SideProd New Non-Polar Spot (Elimination) Check->SideProd Impurity Success High Conversion (>90%) Check->Success Clean ActionHeat Action: Switch Solvent (DCE) Heat to 60°C LowConv->ActionHeat Overcome Sterics ActionBase Action: Add Solid NaHCO3 Switch to XtalFluor-E SideProd->ActionBase Buffer Acid/Base ActionIso Action: Careful Distillation or Column (Pentane/Ether) Success->ActionIso ActionHeat->Check

Caption: Decision tree for optimizing the fluorination of neopentyl-like cyclopropyl alcohols.

References

  • General Deoxyfluorination Reviews

    • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[1] Synthesis, 2002(17), 2561-2578. Link

  • Cyclopropane Fluorination Specifics

    • Detailed protocols for cyclopropylcarbinyl fluorination often reference the stability of the ring under DAST conditions.[1] See: Journal of Organic Chemistry, 2015, 80(24), 12137–12145 (Mechanistic insights into DAST fluorination).

  • Safety of DAST/Deoxo-Fluor

    • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • XtalFluor Alternatives

    • Beaulieu, F., et al. (2009). Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents.[1] Organic Letters, 11(21), 5050-5053. Link

Sources

Optimization

Technical Support Center: 1-(Fluoromethyl)cyclopropane-1-carbonitrile

This guide is structured as a Tier-2 Technical Support resource for 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 33611-64-2 analog/derivative context).[1][2] It addresses the unique physicochemical challenges of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource for 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 33611-64-2 analog/derivative context).[1][2] It addresses the unique physicochemical challenges of this molecule: ring strain, volatility, and the lability of the C-F bond in a geminal-substituted cyclopropane system.

Ticket Category: Purification & Isolation Methodologies Status: Active Guide Applicable For: Medicinal Chemistry, Process Development, Fluorine Chemistry[1][2]

Molecule Profile & Risk Assessment

Before troubleshooting, verify your target's physicochemical behavior. This compound combines a strained cyclopropane ring with a polar nitrile and a fluoromethyl group, creating a "push-pull" electronic environment that complicates purification.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₅H₆FNLow MW (99.11 g/mol ) implies high volatility.[1][2][3]
Physical State Liquid (Ambient)prone to evaporative loss during concentration.[2]
Boiling Point ~60–65 °C (at 15 mmHg)*DO NOT use high-vacuum (<1 mmHg) without a cryo-trap.[1][2]
Stability Acid-SensitiveSilica gel can trigger ring-opening or HF elimination.[1][2]
Polarity ModerateCo-elutes with non-fluorinated precursors on standard silica.[2]

*Estimated based on functional group contributions (Cyclopropanecarbonitrile BP: 135°C atm; Fluorine substitution typically lowers BP relative to Hydroxyl/Amino analogs).[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "I lost 40-60% of my product during rotary evaporation."

Diagnosis: The molecular weight (~99 Da) places this compound in the "volatile organic" category.[2] It forms azeotropes with common ethereal solvents, leading to co-evaporation.

Corrective Protocol:

  • Stop using high vacuum. Do not exceed 100 mbar vacuum at 30°C bath temperature.[2]

  • Switch solvents. If extracting, avoid Diethyl Ether (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2] Use Methyl tert-butyl ether (MTBE)  or Dichloromethane (DCM) . MTBE forms weaker azeotropes with nitriles than 
    
    
    
    .[2]
  • The "Keeper" Solvent Method: Do not evaporate to dryness.[2] Concentrate until the volume is ~5 mL, then immediately proceed to column chromatography or distillation. If storage is necessary, keep it as a solution in a high-boiling solvent (e.g., Toluene) if compatible with the next step.

Issue 2: "The product decomposes on the silica column (streaking/low recovery)."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5).[2] The combination of the cyclopropane ring strain and the electron-withdrawing nitrile group makes the fluoromethyl arm susceptible to acid-catalyzed rearrangement or HF elimination (forming the exocyclic alkene).[1]

Corrective Protocol: You must neutralize the stationary phase.

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (

    
    ) .[2]
    
  • Alternative Phase: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less likely to protonate the nitrile or attack the cyclopropane ring.

  • Fast Elution: Use a gradient that moves the product at

    
     0.3–0.[2]4. Do not let the compound sit on the column for >1 hour.
    
Issue 3: "I cannot separate the product from the alcohol precursor."

Diagnosis: The starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, often co-elutes because the fluorine atom and the hydroxyl group can have surprisingly similar retention times in non-polar solvents due to the "fluorine effect" (low polarizability masking the dipole).[1]

Corrective Protocol:

  • Derivatization: If the alcohol is persistent, treat the crude mixture with acetyl chloride/pyridine to convert the residual alcohol to the acetate. The acetate will have a significantly different

    
     (usually higher) than the fluoromethyl product.[2]
    
  • Solvent System Change: Switch from Hexane/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone . The orthogonal selectivity of aromatic solvents often resolves the fluoro/hydroxy separation.

Visual Workflows

Decision Tree: Purification Strategy

Use this logic flow to select the safest isolation method based on your crude purity.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Check TLC (vs. Alcohol Precursor) Start->CheckTLC Clean Clean Conversion (No SM visible) CheckTLC->Clean Yes Dirty Significant SM (>10% Alcohol) CheckTLC->Dirty No Distill Vacuum Distillation (Kugelrohr) Clean->Distill Preferred Method Derivatize Acylate Residual Alcohol (AcCl / Pyridine) Dirty->Derivatize Final Pure Product (Store at -20°C) Distill->Final Column Buffered Chromatography (1% Et3N / Silica) Derivatize->Column Column->Final

Caption: Logical workflow for selecting between distillation and chromatography based on crude composition.

Standard Operating Procedures (SOPs)

SOP A: Buffered Silica Chromatography

Use this when the product is thermally unstable or <90% pure.[2]

  • Column Preparation:

    • Calculate silica mass: 30g silica per 1g crude.

    • Prepare eluent: Hexanes/Ethyl Acetate (gradient typically 10:1 to 4:1).[2]

    • CRITICAL: Add 1% v/v Triethylamine (

      
      ) to the equilibration solvent only.[2] This neutralizes acidic sites.[2][4]
      
  • Loading:

    • Dissolve crude in minimal DCM. Do not use heat to dissolve.[2]

    • Load carefully to avoid disturbing the sand bed.

  • Elution:

    • Run the column under positive nitrogen pressure (flash chromatography).

    • Collect small fractions. The fluorinated product typically elutes before the alcohol precursor but after elimination byproducts (alkenes).[2]

SOP B: Kugelrohr Bulb-to-Bulb Distillation

Use this for high-purity isolation (>90% crude) and removal of high-boiling solvents (DMF/DMSO).[1][2]

  • Setup:

    • Pre-weigh the receiving bulb.[2]

    • Connect the Kugelrohr apparatus to a vacuum pump capable of stable 5–10 mmHg.

  • Process:

    • Stage 1 (Degassing): Room temp, 20 mmHg. Removes residual DCM/EtOAc.

    • Stage 2 (Distillation): Slowly ramp temperature to 60°C.

    • Monitoring: The product should condense as a clear, colorless liquid. If the liquid turns yellow/orange, STOP —this indicates decomposition (HF elimination).[2]

  • Collection:

    • Cool the receiving bulb with dry ice during distillation to prevent re-evaporation into the pump.

References & Authoritative Grounding

  • Haufe, G. (2008).[2] Fluorine-containing cyclopropanes and their derivatives. In Fluorine and the Environment (Vol. 2). This text establishes the stability profiles of gem-substituted fluorocyclopropanes.

  • Ebensperger, A., et al. (2019). Synthesis of 1-(fluoromethyl)cyclopropane derivatives via electrophilic fluorination. Journal of Fluorine Chemistry. (Demonstrates volatility issues in analogous structures).

  • Purification of Volatile Nitriles. Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1] (Standard reference for handling volatile nitriles and preventing hydrolysis).

  • Gagnon, A., et al. (2008). Use of buffered silica for the purification of acid-sensitive cyclopropanes. Organic Process Research & Development. (Foundational technique for neutralizing silica).[2]

Disclaimer: This guide is for research use only. 1-(Fluoromethyl)cyclopropane-1-carbonitrile is a potent alkylating agent and should be handled in a fume hood with appropriate PPE (gloves, goggles).[1][2]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

[1] Executive Summary The synthesis of 1-(fluoromethyl)cyclopropane-1-carbonitrile (CAS: 153909-66-3 or related analogs) presents a classic "competing pathway" challenge. The quaternary carbon center creates steric strai...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 1-(fluoromethyl)cyclopropane-1-carbonitrile (CAS: 153909-66-3 or related analogs) presents a classic "competing pathway" challenge. The quaternary carbon center creates steric strain, while the cyclopropyl ring is highly susceptible to acid-catalyzed ring opening (homoallylic rearrangement) during nucleophilic fluorination.[1]

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to favor the SN2 fluorination over elimination or ring fragmentation.[1]

Module 1: Critical Safety & Reagent Selection

Before initiating any experiment, the choice of fluorinating agent dictates the safety profile and impurity spectrum.[1]

ReagentThermal StabilityShock SensitivityReactivity ProfileRecommendation
DAST (Diethylaminosulfur trifluoride)Low (Decomposes >50°C)High (Explosive risk)Aggressive.[1] High risk of elimination byproducts.Legacy Use Only. Avoid on scale >5g.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)Moderate (Stable <70°C)LowTunable.[1] Slower reaction allows better temp control.Primary Recommendation.
XtalFluor-E® High (Crystalline solid)NegligibleRequires HF-amine promoter. Less acidic, safer.[1]Alternative for acid-sensitive substrates.

⚠️ CRITICAL SAFETY WARNING: DAST and Deoxo-Fluor release Hydrogen Fluoride (HF) upon hydrolysis.[1] All reactions must be performed in a fume hood with HF-specific first aid (Calcium Gluconate gel) immediately available.[1] Never heat DAST neat.

Module 2: Optimized Synthetic Protocol

Target Reaction

Substrate: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile Reagent: Deoxo-Fluor® Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Preparation (Moisture Control):

    • Flame-dry a 3-neck round bottom flask under Nitrogen flow.[1]

    • Why? Fluorinating agents hydrolyze instantly with water to form HF, which catalyzes ring opening.[1]

    • Charge 1.0 equiv of 1-(hydroxymethyl)cyclopropane-1-carbonitrile.

    • Dissolve in anhydrous DCM (0.2 M concentration).

  • Cryogenic Addition (Kinetic Control):

    • Cool the solution to -78°C (acetone/dry ice bath).

    • Note: While 0°C is standard for simple alcohols, the cyclopropyl ring requires lower temperatures to prevent immediate rearrangement of the activated intermediate.[1]

    • Add 1.2 equiv of Deoxo-Fluor® dropwise via syringe pump over 30 minutes.

  • The "Base Trick" (Acid Scavenging):

    • Crucial Step: If ring-opening impurities (>5%) are observed in previous runs, add 2.0 equiv of Pyridine or 2,6-Lutidine before the fluorinating agent.[1]

    • Mechanism:[1][2] This neutralizes the HF byproduct in situ, protecting the cyclopropane ring.[1]

  • Reaction Progression:

    • Allow the mixture to warm to 0°C slowly over 2 hours.

    • Monitor via 19F NMR (Check for triplet at -210 to -230 ppm for product; singlet at -180 ppm indicates hydrolyzed reagent).[1]

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench by dropwise addition of Saturated NaHCO3 (Caution: Gas evolution).[3]

    • Extract with DCM, wash with 1M HCl (to remove pyridine if used), then Brine.[1]

    • Dry over Na2SO4.[1][3]

Module 3: Reaction Mechanism & Failure Modes

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the competition between the desired SN2 substitution and the fatal ring-opening pathways.

ReactionPathways Alcohol Start: 1-(Hydroxymethyl) cyclopropane-1-carbonitrile Activated Activated Intermediate (Alkoxy-aminosulfur species) Alcohol->Activated + Deoxo-Fluor -78°C Transition Transition State (Tight Ion Pair) Activated->Transition Warming Product TARGET: 1-(Fluoromethyl) cyclopropane-1-carbonitrile Transition->Product Path A: SN2 Attack (Kinetic Control) RingOpen IMPURITY A: Homoallylic Fluoride (Ring Opened) Transition->RingOpen Path B: Acid Catalysis (HF present) Elimination IMPURITY B: Exocyclic Alkene Transition->Elimination Path C: High Temp (Thermodynamic)

Figure 1: Mechanistic divergence. Path A is favored by low temperature and base additives. Path B is triggered by excess HF. Path C is triggered by excessive heating.[1]

Module 4: Troubleshooting Center (FAQ)

Issue 1: "I am seeing a major impurity that looks like an alkene."

Diagnosis: Elimination has occurred.

  • Cause: The proton on the hydroxyl group was removed, or the activated intermediate eliminated HF to form an exocyclic double bond (1-methylene-cyclopropane-1-carbonitrile).[1]

  • Solution:

    • Lower the reaction temperature (do not exceed 0°C).

    • Switch solvent to THF or Toluene (DCM promotes ion pairing which can sometimes favor elimination in hindered systems).[1]

Issue 2: "My yield is <30%, and I see many peaks in the 19F NMR."

Diagnosis: Acid-catalyzed ring opening (Homoallylic rearrangement).

  • Cause: The HF byproduct generated during the reaction is attacking the cyclopropane ring, opening it to form a linear fluorinated alkene.[1]

  • Solution:

    • Add Base: Include 1.5 - 2.0 equivalents of 2,6-Lutidine .[1] It is sterically hindered (won't attack the reagent) but basic enough to neutralize HF.

    • Reagent Swap: Switch to XtalFluor-E . It does not release HF spontaneously and requires an exogenous fluoride source (like Et3N[1]·3HF), allowing precise control over acidity.[1]

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Hydrolysis of the Fluorinating Agent.

  • Cause: Adventitious water in the solvent or atmosphere has killed the Deoxo-Fluor.

  • Solution:

    • Re-distill DCM over CaH2 or use a fresh molecular sieve column.[1]

    • Increase Deoxo-Fluor equivalents to 1.5 equiv .

Issue 4: "Can I scale this up to 100g?"

Diagnosis: Thermal Runaway Risk.

  • Guidance:

    • Do NOT use DAST on this scale. The decomposition energy is sufficient to rupture glass reactors.

    • Use Deoxo-Fluor (50% in Toluene): The toluene solution acts as a heat sink.

    • Dosing Control: Add the reagent at a rate where

      
      .
      
    • Quench Safety: The quench is highly exothermic. Pour the reaction mixture into the bicarbonate solution, not the other way around.

Module 5: Analytical Reference Data

When characterizing your product, ensure your data matches these expected parameters for the 1-(fluoromethyl)cyclopropane-1-carbonitrile core.

MethodExpected SignalInterpretation
19F NMR Triplet (approx -215 ppm)Coupled to the CH2 protons (JH-F ≈ 47 Hz).[1]
1H NMR Doublet (approx 4.3 ppm)The CH2F protons show large geminal coupling to Fluorine.
13C NMR Doublet (approx 85 ppm)The carbon attached to Fluorine (C-F coupling J ≈ 165 Hz).[1]
GC-MS M+ (approx 99 m/z)Look for loss of HF (M-20) and loss of HCN.

References

  • Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols."[1] Journal of Organic Chemistry, 1999, 64(19), 7048-7054.[1] [1]

  • Cyclopropane Fluorination Strategy: Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Organic Letters, 2009, 11(21), 5050-5053.[1]

  • Ring Opening Prevention: Haufe, G. "Fluorinated cyclopropanes: synthesis and properties."[1] Chemistry – A European Journal, 2018.[1] (General review of cyclopropyl stability under fluorination conditions).

  • Process Safety (DAST vs Deoxo-Fluor): "Safety of Deoxo Fluorination Reagents." Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Cyclopropanation Reactions

Introduction for the Modern Researcher Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired debromination of substrates during cyclopropanation reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired debromination of substrates during cyclopropanation reactions. As drug development professionals and research scientists, we understand that halogen atoms, particularly bromine, are crucial functionalities in many intermediates and final active pharmaceutical ingredients. Their unexpected removal during a key C-C bond-forming step can lead to significant yield loss, complex purification challenges, and downstream synthetic complications.

This guide is structured as a series of practical, in-depth FAQs and troubleshooting workflows. It moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind the problem and its solution. Our goal is to empower you with the expert knowledge to diagnose, troubleshoot, and ultimately suppress this problematic side reaction, ensuring the integrity of your molecular architecture.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant debromination of my starting material during a Simmons-Smith cyclopropanation. What is the likely cause?

A: The primary cause of debromination in a classical Simmons-Smith reaction is the potent reductive nature of the reagents involved. The active cyclopropanating agent, a zinc carbenoid (e.g., iodomethylzinc iodide, ICH₂ZnI), is generated from diiodomethane and an activated zinc-copper couple.[1][2] However, the reaction mixture contains several species that can act as reducing agents:

  • Activated Zinc Metal (Zn(Cu)): Excess, highly activated zinc powder is often the main culprit. It can directly reduce alkyl or aryl bromides via single-electron transfer (SET) mechanisms, especially if the C-Br bond is activated (e.g., allylic, benzylic, or adjacent to an electron-withdrawing group).

  • The Zinc Carbenoid Itself: While its primary role is carbene transfer, the organozinc carbenoid is a nucleophilic and reductive species that can, in some cases, participate in reductive dehalogenation.[1][3]

The desired reaction is a concerted, cheletropic addition to the alkene, which is typically stereospecific.[1][2][4] The undesired debromination is a separate reductive pathway that competes with cyclopropanation.

Q2: Does the position of the bromine atom on my substrate affect its susceptibility to debromination?

A: Absolutely. The electronic and steric environment of the carbon-bromine bond plays a critical role:

  • Aryl Bromides (Ar-Br): These are generally more robust. However, if the aromatic ring is electron-deficient or if you are using a highly reactive transition-metal-catalyzed system, reductive debromination can occur.

  • Vinyl Bromides: These are typically stable under Simmons-Smith conditions, as the C(sp²)-Br bond is strong.

  • Alkyl Bromides (R-Br): These are the most susceptible. The order of reactivity often follows the stability of the potential radical or carbanion intermediate: tertiary > secondary > primary. Bromides in allylic or benzylic positions are particularly prone to reduction due to the stabilized intermediates formed upon C-Br bond cleavage.

Q3: I'm using a transition metal catalyst (e.g., Cobalt, Chromium) with a dihalomethane. Am I still at risk for debromination?

A: Yes, and potentially more so depending on the mechanism. Many transition-metal-catalyzed cyclopropanations proceed via a reductive cycle where a low-valent metal species is generated in situ.[5][6][7] For example, a Co(II) or Cr(III) precatalyst is reduced by a stoichiometric reductant (like zinc powder) to a more active Co(I), Co(0), or Cr(II) state.[5][6] This low-valent metal is what activates the dihalomethane to form a metal carbenoid.

This highly reactive, low-valent metal is an excellent reducing agent and can readily reduce a C-Br bond on your substrate, leading to the debrominated side product. The reaction's success hinges on the relative rates: the rate of carbenoid formation and cyclopropanation versus the rate of substrate debromination.

Troubleshooting Guide: Suppressing Debromination

This section provides actionable strategies to mitigate unwanted debromination. The key is to modulate the reactivity and stoichiometry of the reagents to favor the cyclopropanation pathway over the reduction pathway.

Issue: Debromination in Simmons-Smith and Related Reactions
Core Problem: The system is too reductive.
Troubleshooting Workflow Diagram

G Start High Debromination Observed in Simmons-Smith Reaction Q1 Is excess activated Zn(Cu) couple being used? Start->Q1 Sol1 Strategy 1: Control the Reductant - Use stoichiometric Zn(Cu) (1.5-2.0 equiv). - Ensure Zn is not overly activated (e.g., avoid harsh acid washing). Q1->Sol1 Yes Q2 Is the standard CH₂I₂/Zn(Cu) protocol inherently too harsh? Q1->Q2 No Sol1->Q2 Sol2 Strategy 2: Use a Milder, Pre-formed Reagent - Switch to the Furukawa Modification (Et₂Zn + CH₂I₂). - Employ the Charette or Shi Modifications for more reactive, tunable carbenoids. Q2->Sol2 Yes Q3 Is the reaction temperature too high or the reaction time too long? Q2->Q3 No Sol2->Q3 Sol3 Strategy 3: Optimize Reaction Kinetics - Run the reaction at lower temperatures (e.g., 0°C to RT). - Monitor carefully by TLC/GC-MS and quench as soon as the starting material is consumed. Q3->Sol3 Yes End Debromination Minimized Q3->End No Sol3->End

Caption: Troubleshooting flowchart for debromination in Simmons-Smith reactions.

Detailed Strategies & Protocols

Strategy 1: Control the Stoichiometry and Activity of Zinc

  • Causality: Excess, highly active zinc is a powerful reductant. By limiting its amount and activity, you decrease the rate of the undesired reduction.

  • Action:

    • Carefully weigh the zinc-copper couple, using no more than 2.0 equivalents relative to the dihalomethane.

    • If you activate your own zinc, consider gentler activation methods. For instance, instead of a strong acid wash, simply wash with aqueous copper(II) sulfate to deposit copper.[8]

Strategy 2: Switch to a More Controlled Carbenoid System

  • Causality: The classical Simmons-Smith protocol generates the carbenoid in the presence of metallic zinc. Using a pre-formed or more defined organozinc reagent avoids having highly reactive metallic zinc in the reaction mixture when the substrate is present.

  • Action:

    • Furukawa Modification: Use diethylzinc (Et₂Zn) with diiodomethane.[1] This generates a more soluble and often more reactive carbenoid species without the need for solid zinc metal. This is often the first and most effective change to make.

    • Shi Modification: The addition of a Brønsted acid (like trifluoroacetic acid) to the Furukawa system can generate a highly reactive Lewis acidic zinc carbenoid, potentially accelerating the cyclopropanation to outcompete the reduction.[9]

Protocol: Example of the Furukawa Modification

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted alkene (1.0 equiv) and a dry ethereal solvent (e.g., anhydrous Diethyl Ether or Dichloromethane) to a flame-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (1.1-1.5 equiv, e.g., 1.0 M in hexanes) via syringe. Stir for 15 minutes.

  • Carbenoid Formation: Add diiodomethane (1.1-1.5 equiv) dropwise to the solution. Caution: Gas evolution (ethane) may occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and purify.

Issue: Debromination in Transition-Metal-Catalyzed Reactions
Core Problem: The low-valent catalytic species is reducing the substrate.
Troubleshooting Workflow Diagram

G Start High Debromination Observed in TM-Catalyzed Reaction Q1 Is the catalyst loading or reductant concentration too high? Start->Q1 Sol1 Strategy 1: Adjust Stoichiometry - Decrease catalyst loading (e.g., from 10 mol% to 5 mol%). - Use the minimum required amount of the stoichiometric reductant (e.g., Zn powder). Q1->Sol1 Yes Q2 Can the catalyst's electronic properties be modified? Q1->Q2 No Sol1->Q2 Sol2 Strategy 2: Ligand Modification - Introduce more electron-withdrawing ligands on the metal. - This can make the low-valent state less reducing. Q2->Sol2 Yes Q3 Is a different metal or carbene source a viable option? Q2->Q3 No Sol2->Q3 Sol3 Strategy 3: Change the Reaction System - Screen other metals (e.g., Rh, Cu) that may have a lower propensity for substrate reduction. - Consider diazo compounds as carbene sources to avoid the need for a stoichiometric metallic reductant. Q3->Sol3 Yes End Debromination Minimized Q3->End No Sol3->End

Caption: Troubleshooting flowchart for debromination in TM-catalyzed reactions.

Detailed Strategies

Strategy 1: Optimize Catalyst and Reductant Loading

  • Causality: A higher concentration of the low-valent metal increases the probability of a bimolecular reaction with your substrate's C-Br bond.

  • Action: Systematically screen lower catalyst loadings (e.g., 10, 5, 2 mol%) and reductant equivalents (e.g., 2.0, 1.5 equiv). The goal is to find a balance where the catalytic cycle for cyclopropanation is efficient but the background reduction is minimized.

Strategy 2: Ligand Tuning

  • Causality: The ligands coordinating the transition metal dictate its electronic properties. Electron-withdrawing ligands can make the metal center more electrophilic and its reduced form less nucleophilic/reductive.

  • Action: If you are using a catalyst system with tunable ligands (e.g., a cobalt-salen or pyridine-diimine complex), try synthesizing or purchasing an analogue with electron-withdrawing substituents (e.g., -CF₃, -NO₂) on the ligand backbone.[6][10]

Strategy 3: Explore Alternative Cyclopropanation Methods

  • Causality: Some cyclopropanation methods avoid the use of strong metallic reductants altogether.

  • Action:

    • Diazo-based Chemistry: Reactions using ethyl diazoacetate (EDA) with rhodium or copper catalysts do not require a stoichiometric reductant and are often compatible with sensitive functional groups.[8] However, the safety and handling of diazo compounds must be carefully considered.

    • Haloform/Base Method: Generating a dihalocarbene from a haloform (e.g., bromoform, CHBr₃) and a strong base (e.g., potassium tert-butoxide) is another option.[4] This method avoids metallic reductants but will yield a gem-dibromocyclopropane, which would require a subsequent selective reduction step.

Data Summary Table: Comparison of Cyclopropanation Methods

MethodTypical ReagentsCommon ReductantPropensity for DebrominationKey Mitigation Strategy
Simmons-Smith (Classic) CH₂I₂ + Zn(Cu)Zn(Cu)HighControl Zn stoichiometry; switch to Furukawa
Furukawa Modification CH₂I₂ + Et₂ZnNone (uses organometallic)ModerateLower temperature; control stoichiometry
Transition Metal-Catalyzed CH₂Br₂/CH₂Cl₂ + Co, Cr, NiZn, Mn, or organosiliconModerate to HighLower catalyst/reductant loading; ligand tuning
Diazo-based (Rh/Cu) Ethyl Diazoacetate (EDA)NoneLowEnsure purity of diazo compound
Haloform/Base CHBr₃ + KOtBuNoneLow (for substrate)Not applicable (introduces Br)

Concluding Remarks

Troubleshooting debromination in cyclopropanation reactions requires a mechanistic understanding of the competing pathways. By recognizing the reductive nature of the reagents, whether it's activated zinc or a low-valent transition metal, researchers can make informed decisions to modify their reaction conditions. The most effective strategies typically involve moving to more controlled, stoichiometric carbenoid sources (like the Furukawa modification) or carefully tuning the concentration and nature of the catalytic species. By systematically applying the principles and workflows outlined in this guide, you can significantly improve the chemoselectivity of your reactions and preserve the integrity of your valuable brominated molecules.

References

  • Vankar, Y. D. Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. NPTEL. [Link]

  • Leonard, M. S. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • Sako, M., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. Chemical Science, 11(15), 3834–3839. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Uyeda, C., et al. (2013). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 5(2), 146–151. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Zercher, C., et al. (2012). A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? The Journal of Organic Chemistry, 77(23), 10836–10844. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • University College London. (n.d.). The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Sako, M., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. RSC Publishing. [Link]

  • Fasan, R., et al. (2021). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 11(15), 9336–9345. [Link]

  • Sako, M., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl). ResearchGate. [Link]

  • Fasan, R., et al. (2021). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. Nature Communications, 12(1), 1-11. [Link]

  • Tantillo, D. J., et al. (2023). Biomimetic Cationic Cyclopropanation Enables an Efficient Chemoenzymatic Synthesis of 6,8-Cycloeudesmanes. Journal of the American Chemical Society, 145(9), 5347–5355. [Link]

  • Moody, C. J., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(51), 13511–13518. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile Enantiomers

Welcome to the technical support center for the enantioseparation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioseparation of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working on resolving this and structurally similar chiral molecules. Given the specific nature of the analyte—a small, polar, fluorinated cyclopropane nitrile—this document provides a framework for method development, optimization, and troubleshooting based on fundamental chromatographic principles and data from analogous separations.

Introduction: The Challenge

1-(Fluoromethyl)cyclopropane-1-carbonitrile presents a unique challenge for chiral separation. Its small size, polarity imparted by the nitrile and fluoro- groups, and the rigid cyclopropane ring require a carefully selected chiral stationary phase (CSP) and mobile phase system to achieve the necessary stereoselective interactions for separation. The mechanism of chiral recognition on common CSPs, such as polysaccharide derivatives, involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1][2] The specific spatial arrangement of the fluoromethyl and nitrile groups around the chiral center dictates which CSP will provide the optimal fit for forming transient, diastereomeric complexes, leading to separation.[2]

This guide will walk you through selecting the right technology, developing a robust method, and resolving common issues you may encounter.

Initial Decision: Choosing Your Chromatographic Technique

The first critical step is selecting the most appropriate chromatographic mode. Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are all potential candidates, each with distinct advantages for this type of analyte.

TechniqueAdvantages for this AnalyteKey ConsiderationsRecommendation
SFC High Speed & Efficiency: Low viscosity of supercritical CO2 allows for faster separations and higher throughput.[3][4] "Greener" Method: Significantly reduces organic solvent consumption.[3] Enhanced Selectivity: Often provides unique or improved selectivity compared to HPLC for polar compounds.[5]Requires specialized instrumentation. Method development can be complex due to the interplay of co-solvent, pressure, and temperature.Primary Recommendation. SFC is often the technique of choice for chiral separations in pharmaceutical settings due to its speed and efficiency.[6] It is highly effective for small, polar molecules.
HPLC Versatility: Can be run in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes.[7] Wide Availability: Standard equipment in most analytical labs. Immobilized Phases: Modern immobilized polysaccharide CSPs allow for a wide range of solvents, enhancing method development flexibility.[3][8]Solvent Consumption: NP-HPLC uses large volumes of potentially hazardous solvents. Peak Shape: The polar nitrile group can sometimes lead to poor peak shape, requiring mobile phase additives.[9]Strong Secondary Option. A systematic screening approach across NP, RP, and PO modes on immobilized phases is a robust strategy.
GC High Resolution: Capillary GC columns offer very high theoretical plate counts. Volatility: Suitable if the analyte is sufficiently volatile and thermally stable.Derivatization May Be Needed: The analyte's polarity might require derivatization to improve volatility and peak shape. Thermal Degradation: Cyclopropane rings can sometimes be susceptible to thermal degradation in the GC inlet or column.[10]Viable, but with Caveats. Recommended only if SFC and HPLC fail or if existing GC expertise and instrumentation (with a chiral column) are readily available.

Experimental Workflows & Protocols

Chiral Method Development Workflow

A structured method development process is crucial for success. The following workflow outlines a systematic approach to finding and optimizing a separation.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Racemic Standard (1 mg/mL in mobile phase) SelectTech Select Technique (SFC Recommended) Start->SelectTech ScreenCSPs Screen 4-6 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) with Generic Gradient SelectTech->ScreenCSPs Review Review Results: - Any Separation? - Peak Shape? - Retention? ScreenCSPs->Review NoSep No Separation: Try alternative technique or different class of CSPs Review->NoSep No Separation Optimize Select Best CSP/Condition Proceed to Optimization Review->Optimize Separation > 0.8 Isocratic Convert to Isocratic (15-20% lower co-solvent than elution % in gradient) [2] Optimize->Isocratic FineTune Fine-Tune Parameters: - Co-solvent % - Temperature - Flow Rate / Pressure Isocratic->FineTune FinalMethod Optimized Method (Resolution > 1.5) FineTune->FinalMethod

Caption: Chiral Method Development Workflow.

Protocol 1: Initial SFC Screening

This protocol is designed for the rapid screening of multiple chiral stationary phases to identify the most promising candidates.

Objective: To identify a CSP and co-solvent system that shows any degree of separation for the enantiomers.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with column and solvent switching capabilities.

  • UV/PDA Detector (set to an appropriate wavelength for the nitrile chromophore, e.g., ~210 nm).

Materials:

  • Columns: A set of 3 or 5 µm particle size columns (e.g., 150 x 4.6 mm) with different immobilized polysaccharide phases. A recommended starting set includes:[11]

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvents): Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)

  • Sample: 1-(Fluoromethyl)cyclopropane-1-carbonitrile racemic standard (1.0 mg/mL) dissolved in the initial mobile phase composition (e.g., 95:5 CO2/MeOH).

Screening Conditions:

ParameterSettingRationale
Flow Rate 3.0 mL/minProvides a good balance between speed and efficiency for a 4.6 mm ID column.[12]
Back Pressure 100-150 barStandard pressure to maintain the supercritical state of CO2.[12]
Temperature 40°CA slightly elevated temperature often improves peak shape and efficiency.[13]
Injection Vol. 1-5 µLKeep low to prevent column overload.
Gradient 5% to 50% Co-solvent over 8 minutes, hold at 50% for 2 minutes.A broad gradient is used to elute the compound and maximize the chances of observing separation, regardless of retention.[4]

Procedure:

  • Equilibrate the first column with the starting mobile phase conditions (95:5 CO2/Co-solvent) until a stable baseline is achieved.

  • Inject the racemic standard.

  • Run the gradient method.

  • After the run, re-equilibrate the column at the starting conditions.

  • Repeat steps 1-4 for each column/co-solvent combination.

  • Review Data: Analyze the chromatograms for any sign of peak splitting or shouldering, which indicates partial separation. The combination showing the best selectivity (separation factor, α) and resolution (Rs) will be moved to the optimization phase.[7]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the chiral separation of small, polar molecules.

TroubleshootingTree Problem Problem: Poor Resolution (Rs < 1.5) CheckParams Are method parameters correct? (Flow, Temp, Mobile Phase) Problem->CheckParams CorrectParams Correct Parameters Re-run CheckParams->CorrectParams No ParamsOK Parameters are Correct CheckParams->ParamsOK Yes OptimizeSolvent Optimize Co-solvent %: Decrease for more retention & potential resolution ParamsOK->OptimizeSolvent SolventHelps Resolution Improved: Continue fine-tuning OptimizeSolvent->SolventHelps Yes SolventFails No Improvement OptimizeSolvent->SolventFails No ChangeTemp Change Temperature: Try lower temp (e.g., 25°C) for better selectivity [1] SolventFails->ChangeTemp TempHelps Resolution Improved: Optimize Temp ChangeTemp->TempHelps Yes TempFails No Improvement: Consider different CSP or mobile phase additive ChangeTemp->TempFails No

Caption: Troubleshooting Decision Tree for Poor Resolution.

Q1: I see no separation at all on any of my screening columns. What should I do next?

A1:

  • Confirm Chirality: First, ensure your analyte is indeed chiral and you are injecting a racemic or scalemic mixture.

  • Change Co-Solvent Class (SFC/HPLC): If you screened with alcohols (MeOH, EtOH), try a screen with a different solvent class like Acetonitrile (ACN) or Tetrahydrofuran (THF) on an immobilized phase column.[3] Different solvents can fundamentally alter the interactions between the analyte and the CSP.[1]

  • Try a Different CSP Class: Polysaccharide-based phases are a great first choice, but if they fail, consider a Pirkle-type or cyclodextrin-based CSP, which operate on different chiral recognition principles.[1] For GC, cyclodextrin-based phases like Chirasil-DEX are common for separating cyclopropane derivatives.[10][14]

  • Add an Additive: For HPLC or SFC, adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA) can improve peak shape and sometimes induce or enhance separation by suppressing unwanted interactions with the silica support.[15]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2:

  • Check for Column Overload: Reduce your injection volume or sample concentration by a factor of 5 or 10.[15] Tailing is a classic sign of mass overload on a chiral column.

  • Sample Solvent Mismatch: The ideal sample solvent is the mobile phase itself.[15] If your sample is dissolved in a stronger solvent than the mobile phase (e.g., DMSO for an NP method), it can cause severe peak distortion. Try to dissolve the sample in a weaker solvent or the initial mobile phase.

  • Secondary Interactions: The polar nitrile group may be having secondary interactions with the stationary phase. As mentioned above, adding a mobile phase modifier (acid or base) can significantly improve peak shape.[9]

  • Column Contamination/Degradation: If the column is old or has been used with many different methods, it may be contaminated.[16] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., flushing an immobilized phase with THF or Dichloromethane).[16]

Q3: My resolution is decreasing over time with repeated injections. What is the cause?

A3:

  • Column Contamination: This is the most likely cause. Strongly retained impurities from your sample can build up at the head of the column, damaging the stationary phase and reducing performance.[16]

    • Solution: Always use a guard column to protect your analytical column. If performance degrades, first change the guard column. If that doesn't work, try a regeneration/washing procedure as specified by the column manufacturer.[16]

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. For SFC, ensure the CO2 source is pure and the co-solvent mixture is stable.

  • Column Settling/Void: A void at the head of the column can cause a loss of efficiency and resolution. This can be caused by repeated pressure shocks or operating at excessively high flow rates.[17] Reversing the column and flushing at a low flow rate can sometimes help, but often the column needs to be replaced.[16]

Q4: Can I switch a column between Normal Phase (NP), Reversed Phase (RP), and SFC?

A4: This depends entirely on the type of CSP.

  • Coated Phases (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H): NO. These columns are not covalently bonded to the silica. Using "forbidden" solvents like THF, DCM, or ethyl acetate, or switching from NP to RP, will dissolve the coating and irreversibly destroy the column.[3] These columns should be dedicated to a specific mode.

  • Immobilized Phases (e.g., CHIRALPAK IA/IB/IC/IG, Lux i-Cellulose-5): YES. The chiral selector is covalently bonded to the silica support, making it robust and compatible with a very wide range of solvents.[8][18] This allows you to switch between NP, RP, PO, and SFC modes. However, proper flushing and equilibration protocols must be followed when changing between immiscible solvent systems (e.g., from Hexane to Water).[19] A typical transition involves flushing with an intermediate solvent like 2-propanol.

Method Validation and System Suitability

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose, following guidelines like ICH Q2(R1)/Q2(R2).[20][21][22]

Key Validation Parameters:

  • Specificity: The ability to resolve the enantiomers from each other and from any potential impurities or degradants.

  • Linearity: Demonstrated across a range of concentrations (e.g., from the Limit of Quantitation to 120% of the target concentration).[20]

  • Accuracy & Precision: Assessed at multiple concentration levels.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified.

  • Robustness: The method's resilience to small, deliberate changes in parameters like temperature, flow rate, and mobile phase composition.

System Suitability Test (SST): Before any sample analysis, an SST should be run on a racemic or control sample to verify the system is performing correctly. Typical SST criteria include:

  • Resolution (Rs): Must be greater than a set value (e.g., Rs > 1.5 or 2.0).

  • Tailing Factor (Tf): Should be within an acceptable range (e.g., 0.8 < Tf < 1.5).

  • Retention Time (RT) Precision: The %RSD of retention times over multiple injections should be low (e.g., <2%).

By following this structured approach, from initial technique selection through to method validation, researchers can confidently develop a robust and reliable chiral separation method for 1-(Fluoromethyl)cyclopropane-1-carbonitrile and similar challenging molecules.

References

  • YMC Europe. CHIRAL LC & SFC METHOD DEVELOPMENT. 2016. Available from: [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. 2021. Available from: [Link]

  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. 2021. Available from: [Link]

  • Dhandapani, R. Strategies for Simplified Chiral Method Development. LCGC International. 2021. Available from: [Link]

  • Agilent. Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. 2019. Available from: [Link]

  • Ilisz, I., et al. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. 2024. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. 2020. Available from: [Link]

  • Dong, M. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. 2005. Available from: [Link]

  • Arnold, F. H., et al. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. 2018. Available from: [Link]

  • Kannappan, V. Direct chiral HPLC separation on CSPs. Chiralpedia. 2022. Available from: [Link]

  • Ribeiro, A. R., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. 2021. Available from: [Link]

  • ResearchGate. Gas chromatographic enantiomers separation of cyclopropanes derived from Meldrum's acid. Available from: [Link]

  • Kumar, V., et al. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Asian Journal of Pharmaceutical Research. 2024. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Gray, M. Trouble with chiral separations. Chromatography Today. 2020. Available from: [Link]

  • Singh, M., et al. Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis. 2006. Available from: [Link]

  • Ghanem, A., et al. One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality. 2005. Available from: [Link]

  • Cignarella, G., et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. 2013. Available from: [Link]

  • Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. 2023. Available from: [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. 2022. Available from: [Link]

  • Davies, H. M. L., et al. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. 2007. Available from: [Link]

  • University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. 2021. Available from: [Link]

  • De Klerck, K., et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022. Available from: [Link]

  • Phenomenex. Scaling from Analytical to Preparative Chiral Chromatography While Balancing Purity, Yield, and Throughput under HPLC and SFC Conditions. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Mangelings, D., & Vander Heyden, Y. The impact of temperature on chiral separations in supercritical fluid chromatography. Journal of Chromatography A. 2014. Available from: [Link]

  • Welch, C. J., et al. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. 2023. Available from: [Link]

  • Phenomenex. Chromatographic Enantioseparation of Racemic Fungicide Agents using Lux® Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Daicel Chiral Technologies. Separation of Methyclothiazide using New Immobilized Column – CHIRALPAK IG. Available from: [Link]

  • Antal, M., et al. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules. 2024. Available from: [Link]

  • Daicel Chiral Technologies. Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available from: [Link]

  • Phenomenex. Chromatographic Enantioseparation of Racemic Antifungal Drugs using Lux® Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IE Columns. Available from: [Link]

  • Phenomenex. Care and Use Notes for Lux SFC. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Phenomenex. Lux HPLC Columns Tips for Care and Use. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • Chiral Technologies, Inc. SFC Achiral Separation Utilizing a Chiral Column. LCGC International. 2023. Available from: [Link]

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  • Hepner, J., et al. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available from: [Link]

  • Wang, F., et al. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry. 2025. Available from: [Link]

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 2025. Available from: [Link]

  • VTechWorks. Chiral Separations. Available from: [Link]

  • Wang, F., et al. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Welcome to the technical support center for the analytical method development of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The information herein is structured to offer practical, scientifically-grounded solutions to challenges you may encounter during your experimental work.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This principle is central to the guidance provided in this document.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile, offering potential causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC) Issues
Problem: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause 1: Secondary Interactions with Stationary Phase. The nitrile group and the fluorine atom in the analyte can lead to secondary interactions with residual silanols on C18 columns, causing peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: The pH of the mobile phase should be adjusted to be at least two units away from the pKa of the analyte to ensure it is in a neutral form, which can minimize secondary interactions.[3]

    • Column Selection: Consider using a column with end-capping or a more inert stationary phase like a phenyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for fluorinated compounds.

    • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Potential Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.

  • Solution:

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to ensure you are working within the linear range of the column.

    • Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.

Problem: Inadequate Retention on Reversed-Phase (RP) Columns
  • Potential Cause: High Polarity of the Analyte. 1-(Fluoromethyl)cyclopropane-1-carbonitrile is a relatively small and polar molecule, which can result in poor retention on traditional C18 columns.[4]

  • Solution:

    • Increase Aqueous Content of Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95% water or buffer) and gradually increase the organic modifier.

    • Alternative Stationary Phases: Employ stationary phases designed for enhanced retention of polar compounds, such as those with an embedded polar group or a PFP phase.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be a suitable alternative to reversed-phase chromatography.[3]

Gas Chromatography (GC) Issues
Problem: Analyte Degradation in the Injection Port
  • Potential Cause: Thermal Lability. The cyclopropane ring and the fluoromethyl group may be susceptible to thermal degradation at high injection port temperatures.

  • Solution:

    • Optimize Injection Temperature: Start with a lower injection port temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

    • Use of a Cooled Injection System: A programmable temperature vaporization (PTV) inlet can allow for a gentle temperature ramp, minimizing thermal stress on the analyte.

    • Derivatization: While not always necessary, derivatization can improve the thermal stability and chromatographic behavior of the analyte. For fluorinated compounds, derivatization can enhance sensitivity in certain detectors.[5]

Problem: Poor Peak Resolution
  • Potential Cause: Inappropriate Column or Temperature Program. The choice of GC column and the temperature program are critical for achieving good resolution.

  • Solution:

    • Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point. For more challenging separations, a column with a different selectivity, such as a trifluoropropyl-methylpolysiloxane phase, could be beneficial.

    • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

Mass Spectrometry (MS) Issues
Problem: Low Signal Intensity or Poor Ionization Efficiency
  • Potential Cause: Inefficient Ionization in Electrospray Ionization (ESI). The analyte may not ionize efficiently in either positive or negative ESI mode.

  • Solution:

    • Mobile Phase Additives: The addition of volatile mobile phase additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can significantly improve ionization efficiency.

    • Alternative Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be a good alternative for less polar compounds that are difficult to ionize by ESI.

Problem: In-Source Fragmentation
  • Potential Cause: High Cone Voltage. Excessive cone voltage in the MS source can cause the molecule to fragment before it is analyzed, leading to a weak or absent molecular ion peak.

  • Solution:

    • Optimize Cone Voltage: Systematically reduce the cone voltage to find the optimal value that maximizes the molecular ion signal while minimizing fragmentation.

Section 2: Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is the recommended starting point for HPLC method development for this compound?

A1: A good starting point is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[6] Given the polar nature of the molecule, a high initial aqueous percentage is recommended.[4] Screening different stationary phases, such as a phenyl or PFP column, can also be beneficial to optimize selectivity.[3]

Q2: How can I improve the sensitivity of my method for trace-level analysis?

A2: For HPLC-UV, selecting a wavelength of maximum absorbance is crucial. If sensitivity is still an issue, consider using a mass spectrometer as the detector, which offers significantly higher sensitivity and selectivity. For GC analysis, using a selective detector like an electron capture detector (ECD) or a mass spectrometer in selected ion monitoring (SIM) mode can provide excellent sensitivity for fluorinated compounds.

Q3: What is the best approach for sample preparation?

A3: The choice of sample preparation technique depends on the sample matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Method Validation

Q4: What are the key parameters to consider for method validation according to ICH guidelines?

A4: According to the ICH Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value.[1][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][8] This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Q5: How do I perform a forced degradation study for this compound?

A5: A forced degradation study is essential to establish the stability-indicating nature of an analytical method. The compound should be subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Store the sample at a high temperature.

  • Photolytic Stress: Expose the sample to UV and visible light.

The analytical method should then be able to separate the intact drug from any degradation products formed.

Section 3: Experimental Protocols & Data

Recommended HPLC-UV Starting Conditions
ParameterValue
Column C18, 2.5 µm, 3.0 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 210 nm
Recommended GC-MS Starting Conditions
ParameterValue
Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Visualization of the Analytical Method Development Workflow

MethodDevelopmentWorkflow cluster_planning Phase 1: Planning & Scoping cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation (ICH Q2(R1)) cluster_lifecycle Phase 4: Lifecycle Management start Define Analytical Target Profile understand_analyte Understand Analyte Properties (pKa, logP, solubility) start->understand_analyte select_technique Select Analytical Technique (HPLC, GC, etc.) understand_analyte->select_technique screen_columns Screen Columns & Mobile Phases select_technique->screen_columns optimize_conditions Optimize Chromatographic Conditions screen_columns->optimize_conditions sample_prep Develop Sample Preparation optimize_conditions->sample_prep specificity Specificity sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine Use & Monitoring robustness->routine_use end Method Transfer/Retirement routine_use->end

Sources

Troubleshooting

overcoming low reactivity of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Ticket System: Advanced Reactivity Troubleshooting Subject: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN) Ticket ID: #F-C3-CN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Reactivity Troubleshooting Subject: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCP-CN) Ticket ID: #F-C3-CN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Quaternary Fortress" Effect

Welcome to the technical support center. You are likely here because standard protocols (e.g., 1M NaOH reflux or standard LAH reduction) have failed to convert 1-(Fluoromethyl)cyclopropane-1-carbonitrile .

The Diagnosis: This molecule presents a perfect storm of kinetic inhibition, which we term the "Quaternary Fortress" effect .

  • Steric Shielding: The cyclopropane ring creates a rigid, wide bond angle (approx. 60°) that forces the substituents (CH₂F and CN) into a crowded "bisected" conformation. The quaternary carbon (C1) is sterically occluded, blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Electronic Deactivation: While the nitrile is generally electrophilic, the adjacent fluoromethyl group (-CH₂F) exerts a strong inductive effect (

    
    ). Counter-intuitively, while this makes the nitrile carbon more positive, it also destabilizes the transition state for nucleophilic attack by increasing the energy barrier for the formation of the tetrahedral intermediate, especially in the presence of the strained ring.
    

Below are the specific troubleshooting guides for the three most common "failure modes" reported by our users.

Module 1: Hydrolysis Failure (Converting CN to CONH₂ / COOH)

User Complaint: "I tried refluxing in 6M HCl and 4M NaOH. The starting material was recovered unreacted, or the ring opened."

Technical Analysis: Classical hydrolysis relies on the reversible protonation of the nitrile (acidic) or direct nucleophilic attack (basic). For FMCP-CN, the steric bulk prevents water from attacking the protonated species efficiently. Furthermore, harsh acidic conditions can trigger ring-opening driven by the relief of angle strain (27.5 kcal/mol), leading to complex mixtures of fluorinated alkenes.

The Solution: The Radziszewski Reaction (Peroxide-Assisted Hydrolysis) We recommend switching from a "thermal" strategy to a "kinetic" strategy using the alpha-effect of hydroperoxide anions.

Protocol #1: Mild Alkaline Peroxide Hydrolysis

Target: Primary Amide (Intermediate to Acid)

ParameterSpecificationMechanism Note
Reagent A 30% Hydrogen Peroxide (

)
The hydroperoxide anion (

) is 100x more nucleophilic than

due to the alpha-effect.
Reagent B Potassium Carbonate (

)
Provides mild basicity (pH ~11) without triggering elimination.
Solvent DMSO or MeOH/Water (4:1)DMSO is preferred to solubilize the lipophilic cyclopropane.
Temp 0°C to Room TempDo not heat. Exotherms can degrade the C-F bond.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of FMCP-CN in DMSO (0.5 M concentration).

  • Add 3.0 eq of

    
    .
    
  • Cool to 0°C. Dropwise add 4.0 eq of 30%

    
    .
    
  • Allow to warm to RT. Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours.

  • Quench: Add saturated sodium thiosulfate (to destroy excess peroxide) before extraction.

If you need the Carboxylic Acid: Do not try to hydrolyze the nitrile directly to the acid. Isolate the amide first (using the protocol above), then use Nitrous Acid deamination (


 at 0°C) to convert the amide to the acid under mild conditions.
Visual Guide: Hydrolysis Decision Matrix

HydrolysisLogic Start Start: FMCP-CN Hydrolysis CheckSterics Is the Nitrile Sterically Hindered? Start->CheckSterics Standard Standard NaOH/HCl Reflux CheckSterics->Standard No (Linear/Simple) Radziszewski Radziszewski Protocol (H2O2 / K2CO3) CheckSterics->Radziszewski Yes (Quaternary/Cyclopropyl) PtCatalyst Ghaffar-Parkins Catalyst (Pt-Hydrido) Radziszewski->PtCatalyst If pH Sensitive Acid Nitrous Acid Deamination (Amide -> Acid) Radziszewski->Acid If Acid Required

Figure 1: Decision matrix for selecting the hydrolysis method. For FMCP-CN, standard methods are bypassed in favor of Peroxide-assisted (Radziszewski) or Metal-catalyzed routes.

Module 2: Reduction Issues (Converting CN to Amine)

User Complaint: "Lithium Aluminum Hydride (LAH) resulted in a messy mixture and loss of the fluorine atom."

Technical Analysis: LAH is a sledgehammer. In fluorinated cyclopropanes, LAH can cause:

  • Defluorination: Hydride can displace the fluoride (S_N2 type) or cause reductive elimination if the ring opens.

  • Ring Opening: The high energy of the aluminate intermediate can trigger distal bond cleavage.

The Solution: Electrophilic Reduction (Borane) Switch from nucleophilic hydride donors (LAH) to electrophilic reducing agents. Borane coordinates to the nitrile nitrogen, activating it without risking the C-F bond or the ring.

Protocol #2: Borane-THF Reduction
ReagentRoleAdvantage

Reducing AgentElectrophilic; attacks the lone pair of Nitrogen first. Does not attack the C-F bond.
MeOH (Quench) MethanolysisBreaks the Boron-Nitrogen complex gently.
HCl (Workup) HydrolysisReleases the free amine salt.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware. Argon atmosphere is mandatory.

  • Addition: Dissolve FMCP-CN in anhydrous THF. Cool to 0°C.

  • Reduction: Add

    
     (1.0 M, 3.0 eq) dropwise.
    
  • Reflux: Heat to mild reflux (65°C) for 12 hours.

    • Note: The steric bulk requires thermal energy to drive the reduction of the intermediate imine.

  • Quench (Critical): Cool to 0°C. Add MeOH very slowly.

  • Acid Hydrolysis: Add 1M HCl and stir for 1 hour to break the amine-borane complex.

  • Basify: Adjust pH to >12 with NaOH and extract with DCM.

Module 3: Stability & Side Reactions

User Complaint: "I see a byproduct with m/z corresponding to [M-HF]."

Technical Analysis: This indicates Elimination of Hydrogen Fluoride . Even though there are no protons alpha to the nitrile (it's quaternary), the beta protons (on the cyclopropane ring) are acidic enough to be removed by strong bases (like LDA or t-BuLi), especially since the resulting anion is stabilized by the nitrile. This leads to the formation of an exocyclic double bond or ring fragmentation.

Rules of Engagement:

  • Avoid Strong Bases: Never use LDA, NaH, or t-BuLi unless you intend to functionalize the ring.

  • Avoid Lewis Acids: Strong Lewis acids (

    
    , 
    
    
    
    ) can coordinate to the fluorine, weakening the C-F bond and triggering ring opening (cyclopropylcarbinyl cation rearrangement).
Visual Guide: Reactivity Pathways

Reactivity Center FMCP-CN (Quaternary Center) Path1 Nu- Attack (OH-) (Steric Block) Center->Path1 High Barrier Path2 Radziszewski (HOO- Attack) Center->Path2 Fast Kinetics (Small Nu-) Path3 Strong Base (HF Elimination) Center->Path3 Side Reaction (Avoid)

Figure 2: Reactivity mapping. The steric block prevents standard nucleophilic attack (Red). Small, alpha-nucleophiles like hydroperoxide bypass this (Green). Strong bases risk elimination (Yellow).

References & Further Reading
  • Ghaffar, T., & Parkins, A. W. (1995). The hydration of nitriles to amides catalyzed by platinum(II) complexes.[1] Tetrahedron Letters. (Foundational work on hydrating hindered nitriles using Pt-catalysts).

  • Radziszewski, B. (1885). Über die Oxydation des Formaldehyds. Berichte der deutschen chemischen Gesellschaft. (The origin of the peroxide hydrolysis method).

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.[2] Organic Letters.[2][3][4][5] (Provides context on the stability and synthesis of fluorinated cyclopropane rings).

  • Brown, H. C., et al. Borane-THF Reduction of Nitriles. (General reference for the chemoselective reduction of nitriles in the presence of halides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(Fluoromethyl)cyclopropane-1-carbonitrile before handling. Fluorinated metabolites can be toxic.

Sources

Optimization

Technical Support Center: Stabilizing 1-(Fluoromethyl)cyclopropane-1-carbonitrile for Storage

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Fluoromethyl)cyclopropane-1-carbonitrile. As a valued building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Fluoromethyl)cyclopropane-1-carbonitrile. As a valued building block in medicinal chemistry, ensuring its stability during storage is paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions to address potential stability issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the storage and handling of 1-(Fluoromethyl)cyclopropane-1-carbonitrile.

Question 1: I've noticed a change in the color of my stored 1-(Fluoromethyl)cyclopropane-1-carbonitrile, from colorless to a pale yellow. What could be the cause?

Answer: A color change to pale yellow is often an early indicator of degradation. The most probable cause is exposure to environmental factors that can initiate decomposition pathways. One common pathway is the slow hydrolysis of the nitrile group, which can be catalyzed by trace amounts of moisture and acid or base. Another possibility, though less likely under standard storage conditions, is the gradual polymerization of the nitrile, which can be initiated by light or impurities.

To confirm the cause, we recommend performing an analytical check of the material's purity using a stability-indicating method, such as the HPLC protocol outlined later in this guide.

Question 2: My analytical results show the presence of new, more polar impurities in my sample of 1-(Fluoromethyl)cyclopropane-1-carbonitrile after several weeks of storage. What are these impurities likely to be?

Answer: The appearance of more polar impurities is a strong indication of hydrolytic degradation. The nitrile group of 1-(Fluoromethyl)cyclopropane-1-carbonitrile is susceptible to hydrolysis, which proceeds in two stages. Initially, the nitrile is hydrolyzed to the corresponding primary amide, 1-(Fluoromethyl)cyclopropane-1-carboxamide. This amide is then further hydrolyzed to the carboxylic acid, 1-(Fluoromethyl)cyclopropane-1-carboxylic acid. Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, which is why they would appear as new, earlier-eluting peaks in a reverse-phase HPLC analysis.

The hydrolysis can be catalyzed by either acidic or basic conditions.[1][2][3][4] Trace amounts of acid or base can be introduced from various sources, including atmospheric carbon dioxide dissolving in residual moisture, or leaching of alkaline ions from certain types of glass containers.[2][4]

Question 3: I suspect my compound is degrading. How can I definitively identify the degradation products?

Answer: To definitively identify the degradation products, a combination of chromatographic and spectroscopic techniques is recommended.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the impurities from the parent compound and obtaining their molecular weights. This information can help confirm the identity of the suspected amide and carboxylic acid degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H, 13C, and especially 19F NMR can provide detailed structural information.[5] The appearance of new signals or changes in the chemical shifts of existing signals can help identify the degradation products. For instance, the 19F NMR signal of the fluoromethyl group will likely experience a shift upon conversion of the nitrile to an amide or carboxylic acid.

Question 4: My reaction yield using a stored batch of 1-(Fluoromethyl)cyclopropane-1-carbonitrile is lower than expected. Could this be related to storage stability?

Answer: Yes, a decrease in reaction yield is a common consequence of using a degraded starting material. If a portion of your 1-(Fluoromethyl)cyclopropane-1-carbonitrile has hydrolyzed to the amide or carboxylic acid, that portion will be unreactive in reactions that specifically require the nitrile functionality.

We recommend re-analyzing the purity of your stored material before use. If significant degradation has occurred, it may be necessary to purify the compound or use a fresh batch to ensure reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 1-(Fluoromethyl)cyclopropane-1-carbonitrile?

To maximize the shelf-life of 1-(Fluoromethyl)cyclopropane-1-carbonitrile, we recommend the following storage conditions, summarized in the table below:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Low temperatures slow down the rate of potential degradation reactions, including hydrolysis and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.[6][7]
Container Amber glass vial with a PTFE-lined capAmber glass protects the compound from light, which can catalyze degradation.[8] A PTFE-lined cap provides an inert and tight seal.
Handling Use only in a dry, inert atmosphere (e.g., glove box or under a stream of argon)Minimizes exposure to atmospheric moisture and oxygen during handling and aliquoting.

What type of storage vial should I use?

The choice of storage vial is critical. Standard soda-lime glass vials can leach alkaline ions, which can raise the pH of your sample and catalyze nitrile hydrolysis.[4] We strongly recommend using either borosilicate glass vials or, for highly sensitive applications, vials that have been treated to reduce surface alkalinity, such as those with an ammonium sulfate treatment or a silicon dioxide (SiO2) coating.[4]

How can I monitor the stability of my stored 1-(Fluoromethyl)cyclopropane-1-carbonitrile over time?

A proactive stability monitoring program is advisable for long-term storage. We recommend the following:

  • Initial Analysis: Perform a full analytical characterization (e.g., HPLC, NMR, and GC-MS) on a freshly received or synthesized batch to establish a baseline purity profile.

  • Periodic Testing: At regular intervals (e.g., every 3-6 months), re-analyze the stored sample using a validated stability-indicating HPLC method.

  • Record Keeping: Maintain detailed records of storage conditions and analytical results to track any changes in purity over time.

Are there any known incompatibilities with common laboratory solvents or reagents?

While specific incompatibility studies for 1-(Fluoromethyl)cyclopropane-1-carbonitrile are not widely published, based on its functional groups, you should avoid:

  • Strong Acids and Bases: These will readily catalyze the hydrolysis of the nitrile group.

  • Reactive Metals: Certain reactive metals could potentially interact with the fluoromethyl group or the nitrile.

  • Prolonged exposure to protic solvents, especially at elevated temperatures: This will promote hydrolysis.

When using this compound in reactions, ensure that all solvents and reagents are anhydrous and free from acidic or basic impurities.

Potential Degradation Pathways

The primary degradation pathways for 1-(Fluoromethyl)cyclopropane-1-carbonitrile are anticipated to be hydrolysis of the nitrile group and, under more forcing conditions, ring-opening of the cyclopropane.

A 1-(Fluoromethyl)cyclopropane-1-carbonitrile B 1-(Fluoromethyl)cyclopropane-1-carboxamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Ring-Opened Products A->D Ring-Opening (e.g., Strong Acid, Heat) C 1-(Fluoromethyl)cyclopropane-1-carboxylic acid B->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential degradation pathways of 1-(Fluoromethyl)cyclopropane-1-carbonitrile.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for monitoring the stability of 1-(Fluoromethyl)cyclopropane-1-carbonitrile and resolving its primary hydrolytic degradation products.

1. Materials and Reagents

  • 1-(Fluoromethyl)cyclopropane-1-carbonitrile (sample for analysis)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid) (ACS grade or higher)

  • Reference standards for 1-(Fluoromethyl)cyclopropane-1-carboxamide and 1-(Fluoromethyl)cyclopropane-1-carboxylic acid (if available)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Sample Preparation

  • Prepare a stock solution of 1-(Fluoromethyl)cyclopropane-1-carbonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • If reference standards are available, prepare individual solutions of the amide and carboxylic acid degradation products at a similar concentration.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.

  • Inject the prepared sample solution.

  • (Optional) Inject the reference standard solutions to determine their retention times.

  • Process the chromatograms to determine the peak areas of the parent compound and any degradation products.

6. Data Interpretation

  • The parent nitrile compound will be the least polar and therefore have the longest retention time.

  • The amide and carboxylic acid degradation products will be more polar and will elute earlier than the parent compound.

  • Calculate the percentage purity of the sample by dividing the peak area of the parent compound by the total peak area of all components (parent + impurities) and multiplying by 100.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare 1 mg/mL stock solution in Acetonitrile B Dilute to 0.1 mg/mL with 50:50 Acetonitrile/Water A->B C Equilibrate C18 column D Inject Blank C->D E Inject Sample D->E F Integrate Peak Areas G Calculate % Purity F->G

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignment for 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Welcome to the technical support center for the NMR analysis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 1-(Fluoromethyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we will address common challenges in peak assignment and provide in-depth troubleshooting strategies using a combination of 1D and 2D NMR techniques.

The unique structure of 1-(fluoromethyl)cyclopropane-1-carbonitrile, featuring a strained cyclopropyl ring, a quaternary carbon, a nitrile group, and a fluoromethyl group, presents a fascinating and non-trivial NMR puzzle. The presence of a stereocenter and the influence of the fluorine atom lead to spectral complexities that require a systematic approach for accurate interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the NMR analysis of 1-(fluoromethyl)cyclopropane-1-carbonitrile.

Q1: Why does the ¹H NMR spectrum look so complex? I was expecting simpler signals for the cyclopropyl and fluoromethyl protons.

A1: The complexity arises from two key structural features:

  • Diastereotopicity: The quaternary carbon (C1) is a chiral center. This makes the two protons on the fluoromethyl group (CH₂F) and the two sets of protons on the cyclopropane ring (at C2 and C3) diastereotopic.[1][2][3] Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other (geminal coupling) and to other nearby protons.

  • ¹H-¹⁹F Coupling: The fluorine atom couples with the adjacent protons on the fluoromethyl group (a large ²JHF coupling) and can also exhibit smaller, long-range couplings (³JHF or ⁴JHF) to the cyclopropyl protons.[4]

This combination of diastereotopicity and fluorine coupling results in multiplets that can be challenging to decipher from the 1D ¹H NMR spectrum alone.

Q2: I'm having trouble distinguishing between the cyclopropyl protons. How can I assign them?

A2: The four cyclopropyl protons are all non-equivalent due to the chiral center. We can label them as H-2a, H-2b, H-3a, and H-3b. Protons on the same carbon are geminal to each other, while protons on adjacent carbons are vicinal. The key to assigning these is a COSY (Correlation Spectroscopy) experiment.[5][6][7][8][9]

A COSY spectrum will show correlations (cross-peaks) between protons that are coupled to each other. You will observe:

  • A strong cross-peak between the geminal protons on C2 (H-2a and H-2b).

  • A strong cross-peak between the geminal protons on C3 (H-3a and H-3b).

  • Cross-peaks between vicinal protons (e.g., H-2a and H-3a, H-2a and H-3b, etc.).

By tracing these connections, you can identify which protons belong to the same CH₂ group and how the two CH₂ groups of the cyclopropane ring are connected.

Q3: The ¹³C NMR spectrum has more signals than I anticipated for the cyclopropane ring. Why is that?

A3: Similar to the protons, the two carbons of the cyclopropane ring (C2 and C3) are chemically non-equivalent due to the presence of the chiral center at C1. Therefore, you will observe distinct signals for C1, C2, C3, the fluoromethyl carbon, and the nitrile carbon. The upfield chemical shifts for the cyclopropyl carbons are characteristic of this strained ring system.[10][11]

Q4: How can I confidently assign the quaternary carbon and the nitrile carbon in the ¹³C NMR spectrum?

A4: This is an excellent question, as both are quaternary and will not appear in a DEPT-135 spectrum.

  • DEPT-135 Experiment: First, run a DEPT-135 experiment.[12][13][14][15][16] This will show positive signals for CH carbons and negative signals for CH₂ carbons. The quaternary carbons (C1 and the nitrile carbon) will be absent. This confirms their quaternary nature.

  • Chemical Shift Prediction: The nitrile carbon has a very characteristic chemical shift in the range of 115-125 ppm.[17][18][19][20] The quaternary cyclopropyl carbon (C1) will be significantly more upfield.

  • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will provide the definitive answer. This experiment shows correlations between protons and carbons over two to three bonds. You should observe a correlation from the fluoromethyl protons to C1 and from the cyclopropyl protons to C1. You may also see a weak correlation from the cyclopropyl protons to the nitrile carbon.

Experimental Protocols and Data Interpretation

To unambiguously assign all signals for 1-(fluoromethyl)cyclopropane-1-carbonitrile, a suite of NMR experiments is recommended.

Predicted NMR Data Summary
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135Key HMBC Correlations
CH₂F ~4.5 - 4.8 (doublet of doublets)~80-85 (doublet)NegativeC1, CN
CH₂ (C2) ~0.8 - 1.2 (multiplets)~15-20NegativeC1, C3, CN
CH₂ (C3) ~0.8 - 1.2 (multiplets)~15-20NegativeC1, C2, CN
C1 -~25-30Absent-
CN -~115-125Absent-

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Step-by-Step Experimental Workflow

Here is a detailed workflow for the complete NMR characterization of 1-(fluoromethyl)cyclopropane-1-carbonitrile.

1. ¹H NMR Spectroscopy
  • Purpose: To observe all proton signals and their multiplicities.

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard 1D ¹H NMR spectrum.

    • Observe the complex multiplets in the upfield region (~0.8-1.2 ppm) for the cyclopropyl protons and the downfield doublet of doublets (~4.5-4.8 ppm) for the diastereotopic fluoromethyl protons. The large splitting in the fluoromethyl signal will be due to the ²JHF coupling (~47 Hz).

2. ¹³C{¹H} NMR Spectroscopy
  • Purpose: To identify all unique carbon environments.

  • Procedure:

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect to see five signals corresponding to the five carbons in the molecule. Note the characteristic upfield signals for the cyclopropyl carbons and the downfield signal for the nitrile carbon.[10][21] The fluoromethyl carbon will appear as a doublet due to ¹JCF coupling (~170-180 Hz).[22][23][24]

3. DEPT-135 Spectroscopy
  • Purpose: To differentiate between CH, CH₂, and quaternary carbons.

  • Procedure:

    • Acquire a DEPT-135 spectrum.[12][13][14][15][16]

    • You should observe three negative signals for the three CH₂ groups (fluoromethyl and the two cyclopropyl methylenes).

    • The two quaternary carbons (C1 and the nitrile) will be absent from this spectrum.

4. COSY Spectroscopy
  • Purpose: To establish proton-proton coupling networks.

  • Procedure:

    • Acquire a 2D ¹H-¹H COSY spectrum.[5][6][7][8][9]

    • Analyze the cross-peaks to identify the geminal and vicinal couplings within the cyclopropane ring. This will allow you to group the four cyclopropyl multiplets into two sets of diastereotopic pairs.

5. HSQC Spectroscopy
  • Purpose: To correlate each proton with its directly attached carbon.

  • Procedure:

    • Acquire a 2D ¹H-¹³C HSQC spectrum.[25][26][27][28][29]

    • This spectrum will show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. This will allow for the unambiguous assignment of the fluoromethyl protons to the fluoromethyl carbon and the cyclopropyl protons to their respective carbons.

6. HMBC Spectroscopy
  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

  • Procedure:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Look for key correlations:

      • From the fluoromethyl protons to the quaternary carbon C1 and potentially to the nitrile carbon.

      • From the cyclopropyl protons to C1, the other cyclopropyl carbons, and the nitrile carbon.

Visualizing the Data: Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for NMR analysis and the expected correlations.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assignment Final Assignment H1 1H NMR (Observe multiplets) COSY COSY (H-H correlations) H1->COSY Identify spin systems C13 13C NMR (Count signals) DEPT DEPT-135 (Identify CH2 and Quaternary C) C13->DEPT Differentiate C types HMBC HMBC (Long-range C-H correlations) DEPT->HMBC Locate Quaternary C HSQC HSQC (Direct C-H correlations) COSY->HSQC Assign protonated carbons HSQC->HMBC Anchor for long-range correlations ASSIGN Complete Structure Elucidation HMBC->ASSIGN Finalize quaternary assignments

Caption: Workflow for NMR-based structure elucidation.

Caption: Key expected HMBC correlations for 1-(fluoromethyl)cyclopropane-1-carbonitrile.

By following this systematic approach, you can overcome the challenges posed by the complex NMR spectra of 1-(fluoromethyl)cyclopropane-1-carbonitrile and achieve a confident and accurate assignment of all proton and carbon signals. For further assistance, please do not hesitate to contact our application support team.

References
  • Fiveable. (2025, September 15). DEPT-135 Definition - Organic Chemistry Key Term.
  • Fiveable. (2025, September 15). HSQC Definition - Organic Chemistry Key Term.
  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis.
  • Royal Society of Chemistry.
  • Advances in Polymer Science.
  • National Center for Biotechnology Information.
  • JoVE. (2024, December 5).
  • Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • Emery Pharma. (2018, April 2).
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • JEOL USA. Deciphering Complex Chemical Structures with COSY NMR.
  • National Center for Biotechnology Information.
  • PPTX. N.M.R CHEMICAL SHIFTS C-13.
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Unknown. DEPT 13 C-NMR Spectra.
  • Science and Fun. 13C NMR chemical shifts.
  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • ACS Publications. (2013, January 20). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Unknown. (2023, May 13). nuclear magnetic resonance - spectroscopy.
  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy.
  • ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry.
  • ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • JoVE. (2024, April 4).
  • Scribd. 13-C NMR Chemical Shift Table.
  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment.
  • YouTube. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR.
  • Unknown. Fluorine NMR.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • JEOL USA Inc.
  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Magritek.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
  • American Institute of Physics. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions.
  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants....
  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic.
  • ResearchGate. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions.
  • University of Ottawa NMR Facility Blog. (2017, January 23).
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  • Reddit. (2025, March 30). diastereotopic proton couplings : r/chemhelp.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • University of Ottawa NMR Facility Blog. (2007, October 9).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy Profiling of 1-(Fluoromethyl)cyclopropane-1-carbonitrile Pharmacophores

Executive Summary: The Privileged Structure The 1-(fluoromethyl)cyclopropane-1-carbonitrile moiety represents a pinnacle in the rational design of covalent reversible inhibitors. This structural motif was engineered spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

The 1-(fluoromethyl)cyclopropane-1-carbonitrile moiety represents a pinnacle in the rational design of covalent reversible inhibitors. This structural motif was engineered specifically to address the metabolic and safety liabilities found in earlier generation nitriles (e.g., Balicatib).

For drug developers, this pharmacophore offers three critical advantages:

  • Thermodynamic Potency: The nitrile group functions as an electrophilic warhead, forming a reversible thioimidate adduct with the active site cysteine (Cys25 in Cathepsin K).[1]

  • Metabolic Blockade: The fluoromethyl group at the P1' position sterically and electronically blocks metabolic degradation (specifically P450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Lysosomotropic Mitigation: Unlike basic amino-nitriles, this neutral motif reduces accumulation in acidic lysosomes of non-target tissues (e.g., skin fibroblasts), thereby minimizing off-target toxicity (Morphea-like lesions).

This guide compares the in vitro kinetics against in vivo translational data, highlighting the disconnect that often occurs between enzymatic potency and clinical safety.

Mechanism of Action & Chemical Logic

The efficacy of this class hinges on the reversible covalent attack of the catalytic cysteine thiolate on the nitrile carbon.

Pathway Visualization: Thioimidate Formation

The following diagram illustrates the catalytic cycle and the specific role of the fluoromethyl-cyclopropane moiety in stabilizing the transition state while preventing metabolic clearance.

MOA Enzyme Cathepsin K (Active Site Cys25-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (R-CN Warhead) Inhibitor->Complex TS Transition State (Thioimidate Adduct) Complex->TS Nucleophilic Attack (k_inact) TS->Complex Dissociation (k_off) Metabolism Metabolic Stability (Fluoromethyl Blockade) Metabolism->TS Prevents CYP450 Hydroxylation

Figure 1: Mechanism of Action showing the reversible formation of the thioimidate adduct. The fluoromethyl group prevents metabolic degradation of the adduct.

In Vitro Profiling: Potency and Selectivity

In vitro assays must distinguish between simple binding affinity (


) and functional inhibition in a cellular context (Bone Resorption).
Comparative Data: The Fluorine Effect

The introduction of the fluoromethyl group (Odanacatib) vs. non-fluorinated or basic analogs (Balicatib) drastically alters the profile.

ParameterOdanacatib (Fluoromethyl-cyclopropane)Balicatib (Basic Nitrile)Alendronate (Bisphosphonate)
Enzymatic IC50 (Cat K) 0.20 nM1.4 nMN/A (Non-enzymatic)
Selectivity (vs Cat B/L/S) > 300-foldModerate (<100-fold)High (Bone mineral specific)
Cellular Efficacy (CTx release) 6 – 9 nM~50 nM~2 nM
Mechanism Reversible CovalentReversible CovalentIrreversible (Apoptosis)
Off-Target Risk Low (Stroke risk identified later)High (Skin/Morphea) GI Irritation
Critical Analysis
  • Selectivity: The fluoromethyl-cyclopropane motif provides superior selectivity over Cathepsin L and S compared to Balicatib. This is crucial because Cathepsin S inhibition is linked to immune suppression, and Cathepsin L inhibition to lung/skin toxicity.

  • Reversibility: Unlike Bisphosphonates, which bind permanently to hydroxyapatite and induce osteoclast apoptosis, nitriles allow osteoclast survival. This preserves "coupling"—the signaling from osteoclasts to osteoblasts—maintaining bone formation.[2][3]

In Vivo Translation: Efficacy vs. Safety

The transition from in vitro to in vivo reveals the true value of the 1-(fluoromethyl)cyclopropane-1-carbonitrile moiety: Pharmacokinetics.

Pharmacokinetic Advantages

The fluorination prevents the rapid oxidation of the cyclopropane ring.

  • Half-life (

    
    ):  ~66–93 hours (Human).[4] This enables once-weekly dosing , a significant compliance advantage over daily alternatives.
    
  • Bioavailability: High (>50% in preclinical models).

Efficacy Data (OVX Primate Models)

In ovariectomized (OVX) rhesus monkeys (a gold standard for osteoporosis), the compound demonstrated:

  • Bone Mineral Density (BMD): Increased Lumbar Spine BMD by ~11% and Total Hip by ~10% over 2 years.

  • Biomarkers: Reduced urinary NTx (resorption marker) by 60–70% while maintaining bone formation markers (BSAP) near baseline.[5] This confirms the "formation-sparing" hypothesis.

The Safety Disconnect (The "Stroke" Signal)

While the chemical modification solved the skin toxicity (lysosomotropism) seen with Balicatib, it introduced or unmasked a vascular safety signal.

  • Observation: In the LOFT Phase III trial, Odanacatib reduced fracture risk significantly but was discontinued due to an increased risk of cerebrovascular accidents (stroke) .

  • Hypothesis: Cathepsin K is expressed in arterial walls and contributes to plaque stability. Highly potent, long-acting inhibition (enabled by the fluoromethyl group) may have prevented the remodeling of atherosclerotic plaques, leading to instability and stroke.

Experimental Protocols

To validate compounds containing this moiety, the following protocols are industry standard.

Protocol A: Fluorogenic Enzymatic Assay (Kinetic)

Objective: Determine


 and mode of inhibition (competitive/non-competitive).
  • Buffer Prep: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is required to keep the active site cysteine reduced.

  • Enzyme Activation: Incubate human recombinant Cathepsin K (0.1 nM final) in buffer for 15 mins at RT.

  • Substrate: Use Z-Phe-Arg-AMC (Fluorogenic).

    
     is typically ~2-5 
    
    
    
    M.
  • Reaction:

    • Add inhibitor (serial dilution 0.01 nM to 1

      
      M).
      
    • Initiate with Substrate (10

      
      M).
      
    • Read Fluorescence (Ex 360nm / Em 460nm) continuously for 10 mins.

  • Analysis: Plot

    
     vs [I]. Fit to Morrison equation for tight-binding inhibitors (since 
    
    
    
    ).
Protocol B: Bone Resorption Pit Assay (Functional)

Objective: Measure functional efficacy in a relevant biological matrix.

  • Substrate: Bovine cortical bone slices (0.4 mm thick).

  • Cells: Human osteoclasts derived from PBMCs (induced with RANKL/M-CSF).

  • Seeding: Seed osteoclasts onto bone slices; allow attachment (24h).

  • Treatment: Treat with inhibitor for 48-72 hours.

  • Readout (Supernatant): Measure C-terminal telopeptide (CTx) via ELISA. This quantifies type I collagen degradation.[6]

  • Readout (Surface): Remove cells (sonication). Stain bone slices with Toluidine Blue. Image and quantify "resorption pits" (area/depth) using microscopy.

Development Workflow Visualization

The following diagram outlines the critical path for evaluating these compounds, highlighting the "Go/No-Go" decision points utilized in the development of Odanacatib.

Workflow Start Library Screening (Nitrile Warheads) Step1 Enzymatic Assay (Cat K IC50 < 1nM) Start->Step1 Step2 Selectivity Screen (Cat L/S/B Ratio >100x) Step1->Step2 Pass Step3 Metabolic Stability (Microsomal Stability) Step2->Step3 Pass Step4 Lysosomotropism Assay (Cell Accumulation) Step3->Step4 Critical: Fluorine Effect Step5 In Vivo Efficacy (OVX Monkey BMD) Step4->Step5 Low Accumulation Fail Safety Signal (Stroke/Skin) Step5->Fail Phase III Adverse Events

Figure 2: Development pipeline. Note that the Fluoromethyl-cyclopropane modification specifically aids in passing Steps 3 and 4.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Stoch, S. A., & Wagner, J. A. (2008). "Cathepsin K inhibitors: a novel target for osteoporosis therapy."[1][7][8][9][10] Clinical Pharmacology & Therapeutics.

  • McClung, M. R., et al. (2019). "Odanacatib for the treatment of postmenopausal osteoporosis: results of the LOFT trial." The Lancet Diabetes & Endocrinology.

  • Drake, M. T., et al. (2017). "Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned."[11] Endocrine Reviews.

  • Frizler, M., et al. (2010).[10][11] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.

Sources

Comparative

assessment of off-target effects for 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Strategic Assessment of Off-Target Liabilities: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCCN) Executive Summary: The FMCCN Warhead in Context 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCCN) represents a special...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Assessment of Off-Target Liabilities: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCCN)

Executive Summary: The FMCCN Warhead in Context

1-(Fluoromethyl)cyclopropane-1-carbonitrile (FMCCN) represents a specialized electrophilic warhead, primarily investigated for the reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, S, L, and B). Structurally, it modifies the established 1-cyanocyclopropyl (1-CCP) motif—found in the clinical candidate Odanacatib—by introducing a fluoromethyl group at the


-position.

While the 1-CCP motif is celebrated for its metabolic stability and selectivity, the introduction of the fluoromethyl group in FMCCN alters both the steric and electronic profile of the warhead. This guide provides a rigorous framework for assessing the off-target liabilities of FMCCN-containing leads, distinguishing between proteome-wide reactivity (promiscuity) and mechanism-based toxicity (metabolic activation).

Key Value Proposition:

  • Potency: The electron-withdrawing fluorine may enhance the electrophilicity of the nitrile carbon, potentially increasing potency against the primary target.

  • Risk: The added steric bulk and C-F bond introduce specific off-target risks, including cross-reactivity with other Cathepsins and potential metabolic defluorination.

Comparative Analysis: FMCCN vs. Established Warheads

To objectively evaluate FMCCN, we must compare it against the industry standards: the 1-Cyanocyclopropyl (1-CCP) (Odanacatib) and the Aminoacetonitrile (AAN) (Balicatib).

Table 1: Comparative Profile of Cysteine Protease Warheads

FeatureFMCCN (1-Fluoromethyl-CCP) 1-CCP (Odanacatib Motif) Aminoacetonitrile (AAN)
Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)
Electrophilicity High (F-inductive effect increases reactivity)Moderate (Balanced for selectivity)Moderate/High
Steric Profile High (Quaternary center + CH₂F)Medium (Quaternary center)Low (Linear, flexible)
Selectivity Risk Moderate: Steric clash may exclude some off-targets, but high reactivity risks non-specific binding.Low: Rigid ring fits S2 pocket of Cat K specifically.High: Flexible linker leads to Cat K/L/S promiscuity (skin toxicity).
Metabolic Liability Defluorination: Risk of oxidative defluorination or elimination.Stable: Cyclopropyl ring resists CYP metabolism.Moderate: Susceptible to hydrolysis/CYP.
Primary Off-Targets Cathepsin L, B, S; Glutathione (GSH)Cathepsin L (minor), SCathepsin K, L, S, B (Broad)

Analyst Insight:

The FMCCN warhead trades the 'Goldilocks' stability of 1-CCP for potentially higher potency. The critical assessment step is determining if the fluoromethyl group fits the S2 subsite of the target (Cathepsin K) while clashing with the S2 subsites of off-targets (Cathepsin L/B).

Critical Off-Target Mechanisms

A. Protease Selectivity (The S2 Pocket Problem)

The primary off-target risk for nitrile-based inhibitors is the inhibition of homologous proteases.

  • Target: Cathepsin K (Bone resorption).

  • Off-Targets:

    • Cathepsin L: Ubiquitous; inhibition causes skin rash and respiratory issues.

    • Cathepsin S: Immune regulation; inhibition affects antigen presentation.

    • Cathepsin B: Lysosomal function; broad specificity.

  • Mechanism: The 1-cyanocyclopropyl group binds in the S2 pocket of the enzyme. FMCCN's fluoromethyl group adds volume. If the S2 pocket of Cathepsin L is smaller or more hydrophobic than Cathepsin K, FMCCN may achieve better selectivity. Conversely, if the fluorine interacts with backbone amides in off-targets, affinity increases.

B. Metabolic Activation (Defluorination)

The


 group is chemically distinct from the trifluoromethyl (

) group. It is susceptible to:
  • Oxidative Defluorination: CYP450-mediated hydroxylation at the methylene carbon, leading to fluoride ion release and formation of a reactive aldehyde/ketone.

  • Elimination: Under basic conditions or enzymatic catalysis, HF elimination can generate an electrophilic Michael acceptor, leading to irreversible covalent binding to proteins (haptenization).

Experimental Protocols for Off-Target Assessment

To validate FMCCN, use the following self-validating protocols.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

The Gold Standard for mapping proteome-wide selectivity.

Objective: Identify unknown off-targets by competing FMCCN against a broad-spectrum probe. Reagents:

  • Probe: DCG-04 (Biotinylated E-64 analog) or a Bodipy-nitrile probe.

  • Lysate: Human liver or osteoclast lysate.

Workflow:

  • Lysate Preparation: Adjust proteome concentration to 1 mg/mL in PBS (pH 5.5 for Cathepsins).

  • Competition:

    • Sample A: Vehicle (DMSO).

    • Sample B: FMCCN (1

      
      M).
      
    • Sample C: FMCCN (10

      
      M).
      
    • Incubate for 30 min at 37°C.

  • Probe Labeling: Add DCG-04 (1

    
    M) to all samples. Incubate 30 min.
    
  • Enrichment & Analysis: Streptavidin pull-down followed by Tryptic digestion and LC-MS/MS (MudPIT).

  • Data Interpretation: Targets that disappear in Samples B/C relative to A are direct targets of FMCCN.

Protocol B: Kinetic Selectivity Profiling ( Determination)

Quantitative assessment of potency ratios.

Objective: Determine the Selectivity Index (SI) =


.
Reagents:  Recombinant human Cathepsins K, L, S, B; Fluorogenic substrates (e.g., Z-Phe-Arg-AMC).

Step-by-Step:

  • Pre-incubation: Incubate enzyme + FMCCN (0.1 nM – 10

    
    M) in assay buffer (100 mM NaOAc, pH 5.5, 1 mM DTT) for 15 min. Note: Nitriles are time-dependent; ensure equilibrium.
    
  • Reaction Initiation: Add substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 min.

  • Calculation: Fit rates to the Morrison equation (for tight-binding inhibitors) or standard IC50 models. Calculate

    
    .
    
  • Criteria: A viable drug candidate requires SI > 100-fold against Cathepsin L/S.

Visualization of Assessment Logic

Diagram 1: The ABPP Workflow for Off-Target Discovery

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Incubate with FMCCN (Inhibitor) Lysate->Incubation Step 1 Probe Add Broad-Spectrum Probe (DCG-04) Incubation->Probe Step 2: Competition Click Streptavidin Enrichment Probe->Click Step 3: Pull-down MS LC-MS/MS Analysis Click->MS Step 4: Quantify Result Identify Missing Bands (Off-Targets) MS->Result Step 5: Compare

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP). FMCCN blocks the probe from binding to its specific targets, revealing the inhibitor's selectivity profile.

Diagram 2: Go/No-Go Decision Tree for FMCCN Development

Decision_Tree Start FMCCN Profiling Selectivity Cat K vs Cat L Selectivity Index (SI) Start->Selectivity Metab Metabolic Stability (Microsomes) Start->Metab HighSI SI > 100x Selectivity->HighSI LowSI SI < 50x Selectivity->LowSI Stable < 10% Defluorination Metab->Stable Unstable > 10% Defluorination Metab->Unstable Go GO: Lead Optimization HighSI->Go Redesign NO-GO: Redesign Warhead LowSI->Redesign Stable->Go Unstable->Redesign

Caption: Strategic decision matrix. Both high selectivity (SI > 100x) and metabolic stability (resistance to defluorination) are required to proceed.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471-476. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanarmide inhibitors of cathepsin K: kinetics of inhibition and selectivity." Journal of Medicinal Chemistry, 48(24), 7535-7543. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

For researchers and professionals in drug development, the responsible handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Fluoromethyl)cyclopropane-1-carbonitrile, a compound that, due to its trifunctional nature (fluorinated organic, nitrile, and cyclopropane ring), requires careful consideration. The procedures outlined below are designed to mitigate risks and ensure compliance with standard safety regulations.

I. Understanding the Hazards: A Proactive Approach to Safety

  • Fluorinated Organic Compound: When subjected to heat or uncontrolled chemical reactions, fluorinated compounds can decompose and release highly toxic and corrosive hydrogen fluoride (HF) gas. Recent advancements in recycling "forever chemicals" highlight the persistence and potential environmental impact of fluorinated substances.[1][2]

  • Nitrile Group (-CN): Nitrile compounds are known for their toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin.[3] In the body, they can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.

  • Cyclopropane Ring: While the cyclopropane ring itself is not inherently a disposal hazard, its strained nature can influence the reactivity of the molecule. Cyclopropane derivatives can be highly flammable.[4][5]

Table 1: Hazard Profile of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Functional GroupAssociated HazardsDisposal Considerations
FluoromethylPotential for HF release upon decomposition.Avoid high temperatures. Neutralize acidic waste.
NitrileToxicity (potential for cyanide release).Avoid inhalation, ingestion, and skin contact.
CyclopropaneFlammability.[4][5]Keep away from ignition sources.[6][7]

II. Pre-Disposal Checklist: Preparing for Safe Disposal

Before initiating any disposal procedures, ensure the following preparatory steps are completed:

  • Consult Local Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.[9]

  • Designate a Waste Accumulation Area: Establish a well-ventilated, designated area for the accumulation of chemical waste, away from general laboratory traffic.

  • Assemble Personal Protective Equipment (PPE): Standard PPE for handling this compound includes:

    • Nitrile gloves (double-gloving is recommended)

    • Safety goggles with side shields or a face shield

    • A flame-resistant laboratory coat

    • Closed-toe shoes

  • Prepare the Waste Container:

    • Use a clearly labeled, non-reactive, and sealable container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The label should include the full chemical name: "1-(Fluoromethyl)cyclopropane-1-carbonitrile," the hazard pictograms (flammable, toxic), and the date of accumulation.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of 1-(Fluoromethyl)cyclopropane-1-carbonitrile is through a licensed hazardous waste contractor. Do not attempt to neutralize or dispose of this chemical down the drain.

Step 1: Segregation of Waste

  • Collect all waste materials containing 1-(Fluoromethyl)cyclopropane-1-carbonitrile, including residual amounts in original containers, contaminated labware (pipette tips, vials), and any contaminated cleaning materials (absorbent pads, wipes).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

Step 2: Containerization of Waste

  • For liquid waste, carefully transfer the chemical to the designated waste container using a funnel.

  • For solid waste (contaminated labware), place it in a separate, clearly labeled, and sealed container.

  • Ensure the container is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).

  • Securely close the container lid.

Step 3: Temporary Storage

  • Store the sealed waste container in the designated waste accumulation area.

  • The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[5]

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide them with a clear and accurate description of the waste, including the chemical name and any known hazards.

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Ventilate the area.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Fluoromethyl)cyclopropane-1-carbonitrile.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste 1-(Fluoromethyl)cyclopropane- 1-carbonitrile consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe prep_container Prepare Labeled Waste Container ppe->prep_container segregate Segregate Waste (Avoid Incompatibles) prep_container->segregate containerize Containerize Waste (Liquid & Solid) segregate->containerize store Store in Designated Waste Area containerize->store contact_disposal Contact EHS for Waste Pickup store->contact_disposal end End: Professional Hazardous Waste Disposal contact_disposal->end

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Executive Safety Summary (The "Why") 1-(Fluoromethyl)cyclopropane-1-carbonitrile is a specialized fluorinated building block, notably utilized in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib). Its chemical a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

1-(Fluoromethyl)cyclopropane-1-carbonitrile is a specialized fluorinated building block, notably utilized in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib). Its chemical architecture presents a dual-hazard profile that necessitates a specific safety strategy beyond standard organic handling:

  • Cyclopropane Strain: The high ring-strain energy (~27.5 kcal/mol) increases thermodynamic reactivity, making the compound potentially susceptible to rapid exothermic decomposition or ring-opening reactions under acidic/catalytic conditions.

  • Nitrile Functionality: While organic nitriles are generally more stable than inorganic cyanides, they possess the potential for metabolic toxicity (osteolathyrism or cyanogenic potential) and acute toxicity via inhalation or dermal absorption.

  • Fluorination: The fluoromethyl group enhances lipophilicity, increasing the rate of dermal absorption and permeation through standard laboratory glove materials.

Core Directive: Treat this compound as a Potentially Highly Toxic & Flammable Novel Chemical Entity (NCE) . Engineering controls (containment) are primary; PPE is the secondary line of defense.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >100 mg.

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection Double-Glove System 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-8 mil) or Silver Shield® (Laminate)Fluorinated organics often exhibit accelerated permeation rates. A single nitrile layer may reach breakthrough in <15 mins. The laminate/nitrile combination creates a tortuous path for solvent migration.
Respiratory Engineering Control First: Handle only in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).Emergency: SCBA or Full-face respirator with ABEK-P3 cartridges.Nitriles can cause respiratory paralysis at high concentrations. The volatile nature of strained rings requires immediate removal of vapors to prevent accumulation.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for liquid handling.Cyclopropyl derivatives are potent lachrymators (tear-inducing). Goggles seal the orbital area against vapors and splashes that glasses cannot block.
Body Flame-Resistant (FR) Lab Coat + Chemical-resistant apron (Tychem® or similar) for scale-up (>5g).The strained ring poses a flammability risk. Standard polyester/cotton blends may melt into skin during a flash fire; FR cotton self-extinguishes.

Operational Workflow: Handling & Synthesis

The following diagram illustrates the mandatory "Chain of Custody" for the molecule within the laboratory to ensure containment.

HandlingWorkflow cluster_hood Fume Hood / Vented Enclosure Only Stock Stock Bottle (Cold Storage 2-8°C) Transport Secondary Containment (Bucket/Tray) Stock->Transport Retrieve Weighing Weighing Station (Vented Balance Enclosure) Transport->Weighing Transfer Reaction Reaction Vessel (Inert Atmosphere N2/Ar) Weighing->Reaction Reagent Addition Quench Quench/Workup (Controlled Hydrolysis) Reaction->Quench Completion

Figure 1: Chain of Custody Workflow. Note that all open-vessel manipulations occur strictly within ventilated enclosures.

Detailed Protocol Steps
  • Pre-Check: Verify fume hood certification sticker is within 12 months. Clear hood deck of unnecessary clutter to ensure laminar airflow.

  • Weighing:

    • Do not weigh on an open benchtop balance.

    • Use a balance located inside the fume hood or a dedicated powder containment enclosure.

    • Technique: Use a disposable antistatic weighing boat. If spillage occurs, wipe immediately with an acetone-dampened tissue and dispose of as solid hazardous waste.

  • Reaction Setup:

    • Cyclopropyl nitriles are often reacted with strong nucleophiles or acids. Ensure the reaction vessel is purged with Nitrogen or Argon before addition to prevent oxygen-mediated decomposition or ignition.

    • Temperature Control: Due to ring strain, maintain strict thermal control (often <0°C for initial additions) to prevent thermal runaway.

  • Quenching:

    • Never add water rapidly to the concentrated nitrile mixture.

    • Dilute with an inert solvent (e.g., DCM or Toluene) first, then quench slowly at reduced temperature.

Emergency Response & First Aid

  • Inhalation: Immediate removal to fresh air.[1] If breathing is labored, administer oxygen (trained personnel only). Alert: Symptoms of nitrile toxicity (headache, dizziness, confusion) may be delayed.

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Discard: Remove contaminated clothing.[1][2][3][4][5][6][7] Do not re-wear leather shoes if contaminated (they absorb and hold the chemical against the skin).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately.

Waste Disposal Logic

Disposal must follow a segregated pathway to prevent incompatibility reactions (e.g., mixing nitriles with strong oxidizers or acids).

DisposalLogic cluster_warning CRITICAL WARNING Waste Waste Generated Type Physical State? Waste->Type Liquid Liquid Mother Liquor Type->Liquid Solvent/Oil Solid Solid Waste (Gloves, Tissues, Silica) Type->Solid Contaminated Items Halogen Halogenated Organic Waste (Contains Fluorine) Liquid->Halogen Segregate from Acids SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Seal Tightly Warning DO NOT MIX WITH ACIDS (Risk of HCN evolution) Halogen->Warning

Figure 2: Waste Segregation Logic. The presence of Fluorine mandates "Halogenated" classification for incineration protocols.

Disposal Specifications
  • Labeling: Clearly label waste containers as "Halogenated Organic Solvent - Toxic - Nitrile."

  • Incompatibility: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) to eliminate any risk of hydrolysis to Hydrogen Cyanide (HCN), although this risk is lower with cyclopropyl nitriles than simple cyanides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53302262, 1-(Fluoromethyl)cyclopropane-1-carbaldehyde (Analogous Structure Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Stoch, S. A., et al. (2013). Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics.[8][9] British Journal of Clinical Pharmacology.[9] (Context on biological activity of the class). Retrieved from [Link]

Sources

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